Bis(1,3-dimethylbutyl) maleate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylpentan-2-yl) (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-11(2)9-13(5)19-15(17)7-8-16(18)20-14(6)10-12(3)4/h7-8,11-14H,9-10H2,1-6H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQQFMVULBBDSP-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)C=CC(=O)OC(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C)OC(=O)/C=C\C(=O)OC(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026717 | |
| Record name | Bis(1,3-dimethylbutyl) maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-52-2 | |
| Record name | 1,4-Bis(1,3-dimethylbutyl) (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(1,3-dimethylbutyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(1,3-dimethylbutyl) maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,3-dimethylbutyl) maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTENEDIOIC ACID (2Z)-, BIS(1,3-DIMETHYLBUTYL) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4640254M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bis(1,3-dimethylbutyl) maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Bis(1,3-dimethylbutyl) maleate (CAS No. 105-52-2). It includes a summary of its known physical and chemical characteristics, safety information, and a detailed, representative experimental protocol for its synthesis. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines information from chemical supplier databases with established principles of organic chemistry to offer a robust resource for professionals in research and development. This document is intended to serve as a foundational reference for the handling, application, and further investigation of this compound.
Introduction
This compound is a dialkyl maleate ester characterized by its branched alkyl chains. Like other maleate esters, it has potential applications as a plasticizer, a monomer in polymer synthesis, and as an intermediate in the synthesis of other organic compounds. The branched nature of the 1,3-dimethylbutyl groups is expected to influence its physical properties, such as viscosity, boiling point, and solubility, compared to its linear isomers. This guide aims to consolidate the available information on its chemical and physical properties to facilitate its use in a laboratory and industrial setting.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that much of the publicly available data for this specific compound are estimates provided by chemical suppliers.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈O₄ | [1] |
| Molecular Weight | 284.39 g/mol | [1] |
| CAS Number | 105-52-2 | [1] |
| Boiling Point | 346.88 °C (estimated) | [1] |
| Density | 1.0052 g/cm³ (estimated) | [1] |
| Refractive Index | 1.4350 (estimated) | [1] |
| Vapor Pressure | 5.5 Pa at 20°C | [1] |
| LogP (Octanol/Water) | 5.83 at 25°C and pH 7 | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents. |
Synthesis
A general and widely used method for the synthesis of dialkyl maleates is the Fischer-Speier esterification of maleic anhydride or maleic acid with the corresponding alcohol in the presence of an acid catalyst. The reaction proceeds in two steps: the rapid formation of a monoester, followed by a slower, reversible esterification to the diester.
Reaction Pathway
The synthesis of this compound from maleic anhydride and 1,3-dimethylbutanol can be depicted as follows:
References
Technical Guide: Physicochemical Properties of CAS Number 105-52-2
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of the Physicochemical Characteristics of Bis(1,3-dimethylbutyl) maleate
This technical guide addresses the physicochemical properties of the chemical compound identified by CAS number 105-52-2 . It is important to clarify that the correct chemical identity for this CAS number is 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester , with the common name This compound .
This includes, but is not limited to, experimentally determined values for:
-
Boiling Point
-
Melting Point
-
Density
-
Refractive Index
-
Specific Solubility in various solvents
-
Viscosity
Furthermore, detailed experimental protocols for the determination of these properties for this specific substance could not be located. General experimental methods for determining the physicochemical properties of esters are available, but their specific application and the resulting data for this compound are not documented in the searched resources.
Given the absence of the necessary quantitative data and experimental methodologies, it is not possible to provide the requested in-depth technical guide with structured data tables and detailed protocols at this time. Further empirical studies would be required to establish the physicochemical profile of this compound.
General Properties of Related Esters
While specific data for this compound is unavailable, some general characteristics of similar high-molecular-weight esters can be inferred. Such compounds are typically liquids at room temperature with relatively low water solubility, preferring non-polar organic solvents.[2][3][4] Their boiling points are expected to be significantly high and would likely require vacuum distillation to prevent decomposition. However, these are general predictions and should not be used as a substitute for experimentally verified data.
Conclusion
The request for an in-depth technical guide on the physicochemical properties of CAS number 105-52-2, this compound, cannot be fulfilled at present due to the lack of available scientific data. Researchers and professionals interested in this compound are advised to consult specialized chemical suppliers or to conduct their own experimental determinations to ascertain its specific physicochemical characteristics.
References
An In-depth Technical Guide to Bis(1,3-dimethylbutyl) maleate: Molecular Structure, Synthesis, and Potential Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1,3-dimethylbutyl) maleate, also known as bis(4-methylpentan-2-yl) maleate, is a diester of maleic acid. Its molecular structure, characterized by the presence of two bulky, branched alkyl chains, imparts specific physical and chemical properties that are of interest in various chemical applications. This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and potential applications of this compound, with a particular focus on its relevance to the field of drug development as a potential prodrug moiety.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below.
Molecular Formula: C₁₆H₂₈O₄[1]
Molecular Weight: 284.39 g/mol [1]
CAS Number: 105-52-2[1]
Synonyms:
-
Bis(4-methylpentan-2-yl) maleate
-
Maleic acid bis(1,3-dimethylbutyl) ester[1]
-
2-Butenedioic acid (2Z)-, 1,4-bis(1,3-dimethylbutyl) ester[1]
The molecular structure of this compound consists of a central maleate group, which is a four-carbon dicarboxylic acid with a cis-double bond, esterified with two 1,3-dimethylbutyl (or 4-methyl-2-pentyl) alcohol molecules.
Predicted Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 346.88°C (rough estimate) | [1] |
| Density | 1.0052 g/cm³ (rough estimate) | [1] |
| Vapor Pressure | 5.5 Pa at 20°C | [1] |
| Refractive Index | 1.4350 (estimate) | [1] |
| LogP | 5.83 at 25°C and pH 7 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer-Speier esterification of maleic acid or its anhydride with 4-methyl-2-pentanol in the presence of an acid catalyst. The reaction proceeds in two stages: the rapid formation of the monoester followed by a slower, reversible formation of the diester.[2]
Experimental Protocol: Fischer-Speier Esterification
This protocol is a representative procedure for the synthesis of dialkyl maleates and can be adapted for this compound.
Materials:
-
Maleic anhydride (1.0 equivalent)
-
4-methyl-2-pentanol (2.2 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%)
-
Toluene (as a solvent to facilitate azeotropic removal of water)
-
5% aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add maleic anhydride (1.0 eq), 4-methyl-2-pentanol (2.2 eq), and toluene.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted maleic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ 6.0-6.3 ppm (s, 2H): Protons on the cis-double bond of the maleate backbone.
-
δ 4.8-5.1 ppm (m, 2H): Methine protons (-CH-) of the 1,3-dimethylbutyl groups adjacent to the ester oxygen.
-
δ 1.5-1.8 ppm (m, 2H): Methine protons (-CH-) of the isobutyl moiety.
-
δ 1.2-1.4 ppm (m, 4H): Methylene protons (-CH₂-) of the 1,3-dimethylbutyl groups.
-
δ 1.25 ppm (d, 6H): Methyl protons (-CH₃) attached to the methine carbon adjacent to the ester oxygen.
-
δ 0.9 ppm (d, 12H): Two sets of diastereotopic methyl protons (-CH₃) of the isobutyl groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ 165-167 ppm: Carbonyl carbons (C=O) of the ester groups.
-
δ 128-130 ppm: Olefinic carbons (-CH=CH-) of the maleate backbone.
-
δ 70-73 ppm: Methine carbons (-CH-) attached to the ester oxygen.
-
δ 45-48 ppm: Methylene carbons (-CH₂-) of the 1,3-dimethylbutyl groups.
-
δ 24-26 ppm: Methine carbons (-CH-) of the isobutyl moiety.
-
δ 22-24 ppm: Diastereotopic methyl carbons (-CH₃) of the isobutyl groups.
-
δ 19-21 ppm: Methyl carbons (-CH₃) attached to the methine carbon adjacent to the ester oxygen.
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2870 | C-H stretching (alkane) |
| ~1725 | C=O stretching (ester) |
| ~1645 | C=C stretching (cis-alkene) |
| ~1280-1150 | C-O stretching (ester) |
| ~870 | =C-H bending (cis-alkene) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 284. The fragmentation pattern would likely involve the loss of the 1,3-dimethylbutyl side chains and cleavage of the ester bonds.
Potential Applications in Drug Development: Esterase-Activated Prodrugs
A significant area of interest for researchers in drug development is the use of ester functionalities to create prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. Esterase-activated prodrugs are designed to be cleaved by ubiquitous esterase enzymes, releasing the active drug at the target site. This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and cell membrane permeability.[3][4]
The bulky and lipophilic 1,3-dimethylbutyl groups in this compound make it a potential candidate for use as a promoiety in the design of esterase-activated prodrugs. By masking polar functional groups (e.g., hydroxyl or carboxyl groups) of a parent drug with this ester, it is possible to enhance its lipophilicity, which can facilitate its passage through biological membranes. Once inside the target cells, which are rich in esterases, the ester bonds would be hydrolyzed, releasing the active drug.[5][6][7]
Logical Workflow: Esterase-Activated Prodrug Concept
Caption: Logical workflow of an esterase-activated prodrug.
Toxicological Considerations
Specific toxicological data for this compound is limited. However, information on other maleic acid esters suggests that they are generally of low acute toxicity.[8] Upon absorption, maleic esters are expected to be hydrolyzed to maleic acid and the corresponding alcohol (in this case, 4-methyl-2-pentanol).[8] Therefore, the systemic toxicity is likely to be driven by these hydrolysis products. Maleic acid itself can cause renal changes at high doses.[8] Some maleic diesters are considered to be skin sensitizers.[8] As with any chemical compound, appropriate safety precautions should be taken during handling.
Conclusion
This compound is a diester with well-defined chemical properties that can be synthesized through standard esterification procedures. While its direct applications in drug development have not been extensively reported, its molecular structure makes it an interesting candidate for the design of esterase-activated prodrugs. Further research is warranted to explore its potential in enhancing the therapeutic efficacy of various drug molecules. This guide provides a foundational understanding for researchers and scientists interested in the synthesis and potential applications of this and similar compounds.
References
- 1. US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols - Google Patents [patents.google.com]
- 2. journals.pan.pl [journals.pan.pl]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. rsc.org [rsc.org]
- 5. ukessays.com [ukessays.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. isites.info [isites.info]
- 8. Effect of bis(hydroxymethyl) alkanoate curcuminoid derivative MTH-3 on cell cycle arrest, apoptotic and autophagic pathway in triple-negative breast adenocarcinoma MDA-MB-231 cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Bis(1,3-dimethylbutyl) maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bis(1,3-dimethylbutyl) maleate. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from a structurally analogous compound, bis(2-ethylhexyl) maleate, to provide insights into its expected solubility profile. Methodologies for determining solubility in aqueous and organic media are also detailed.
Executive Summary
This compound is a dialkyl maleate ester. Based on the general principles of solubility ("like dissolves like") and data from analogous structures, it is anticipated to have very low solubility in water and high solubility in a range of organic solvents. This guide presents qualitative and extrapolated quantitative data to support formulation and development activities. Detailed experimental protocols for solubility determination are provided to enable researchers to generate precise data for their specific applications.
Predicted Solubility of this compound
Table 1: Quantitative and Qualitative Solubility Data for the Analogous Compound, Bis(2-ethylhexyl) maleate
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Insoluble[1][2] | 20 | Expected to be very low due to the large non-polar alkyl chains. |
| Organic Solvents | Soluble[1] | Not Specified | Generally good solubility is expected in common organic solvents. |
| n-octanol/water Partition Coefficient (Log P) | ~7.24 | 25 | Indicates a very high preference for the lipid phase over the aqueous phase. |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, standardized experimental methods are recommended.
Determination of Water Solubility (Based on OECD Test Guideline 105)
The OECD Test Guideline 105 describes two primary methods for determining the water solubility of substances: the Shake-Flask Method and the Column Elution Method. The choice of method depends on the expected solubility.[3][4][5]
3.1.1 Shake-Flask Method
This method is suitable for substances with a water solubility greater than 10⁻² g/L.[4][5]
-
Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined after separating the undissolved portion.
-
Apparatus:
-
Constant temperature water bath or shaker.
-
Flasks of suitable size with closures.
-
Centrifuge (if required for phase separation).
-
Analytical instrumentation appropriate for quantifying the test substance (e.g., GC-MS, HPLC).
-
-
Procedure:
-
An excess amount of this compound is added to a known volume of purified water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (preliminary tests can determine this, but 24-48 hours is common).
-
After equilibration, the mixture is allowed to stand to let the phases separate. If necessary, centrifugation is used to separate the undissolved ester.
-
A sample of the clear aqueous phase is carefully removed.
-
The concentration of this compound in the aqueous sample is quantified using a validated analytical method.
-
3.1.2 Column Elution Method
This method is suitable for substances with a water solubility below 10⁻² g/L.[4][5]
-
Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility.
-
Apparatus:
-
Jacketed column with temperature control.
-
Peristaltic pump for constant flow.
-
Inert support material (e.g., glass beads, silica gel).
-
Fraction collector.
-
Analytical instrumentation.
-
-
Procedure:
-
The support material is coated with an excess of this compound.
-
The coated support is packed into the column, and the temperature is maintained (e.g., 20 ± 0.5 °C).
-
Purified water is pumped through the column at a low flow rate.
-
Fractions of the eluate are collected, and the concentration of the test substance in each fraction is determined.
-
A plateau in the concentration versus time plot indicates that saturation has been reached. The solubility is the average of the concentrations in the plateau region.
-
Determination of Solubility in Organic Solvents
A standardized method for determining solubility in organic solvents can be adapted from general laboratory practices.
-
Principle: A known amount of the solute is added incrementally to a fixed volume of the solvent at a constant temperature until the solution is saturated (i.e., a slight excess of undissolved solute persists).
-
Apparatus:
-
Thermostatically controlled shaker or magnetic stirrer with a hotplate.
-
Vials or flasks with secure caps.
-
Analytical balance.
-
Volumetric glassware.
-
-
Procedure:
-
A known volume of the desired organic solvent is placed in a vial or flask and brought to the target temperature.
-
This compound is incrementally added in small, weighed portions to the solvent.
-
The mixture is vigorously agitated after each addition until the solute dissolves completely.
-
The endpoint is reached when a small amount of the added ester fails to dissolve after a prolonged period of agitation (e.g., several hours).
-
The total mass of the dissolved ester is recorded, and the solubility is expressed in g/100 mL or other appropriate units.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for Determining the Solubility of this compound.
References
Spectroscopic Data and Characterization of Bis(1,3-dimethylbutyl) maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bis(1,3-dimethylbutyl) maleate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic data, offering valuable insights for researchers in the fields of materials science, organic synthesis, and drug development. The methodologies for obtaining such data are also outlined to facilitate experimental design and data interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and established principles of spectroscopic analysis, providing a reliable reference for the characterization of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.2 | s | 2H | HC=CH |
| ~4.9 | m | 2H | -OCH(CH₃)- |
| ~1.7 | m | 2H | -CH(CH₃)₂ |
| ~1.5 | m | 4H | -CH₂- |
| ~1.2 | d | 6H | -OCH(CH₃)- |
| ~0.9 | d | 12H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~130 | HC=CH |
| ~70 | -OCH- |
| ~45 | -CH₂- |
| ~25 | -CH(CH₃)₂ |
| ~22 | -OCH(CH₃)- |
| ~20 | -CH(CH₃)₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1250-1150 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 284 | Moderate | [M]⁺ (Molecular Ion) |
| 185 | High | [M - C₆H₁₃O]⁺ |
| 115 | High | [C₄H₂O₄ + H]⁺ |
| 85 | High | [C₆H₁₃]⁺ |
| 57 | Very High | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. ¹H and ¹³C NMR Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the liquid this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Thoroughly mix the solution to ensure homogeneity.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
1.2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.1. Sample Preparation (Neat Liquid):
-
Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a drop of the sample directly onto the ATR crystal.
2.2. FT-IR Data Acquisition:
-
Place the prepared sample holder (salt plates or ATR unit) into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Average multiple scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Transfer the solution to a 2 mL autosampler vial and cap it securely.
3.2. GC-MS Data Acquisition:
-
Set the appropriate GC conditions, including the injector temperature, oven temperature program, and carrier gas flow rate (typically helium). A non-polar capillary column is generally suitable for this type of compound.
-
Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV), mass range (e.g., m/z 40-400), and scan speed.
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The compound will be separated from the solvent and any impurities as it passes through the GC column.
-
As the compound elutes from the column, it will enter the mass spectrometer, where it is ionized, fragmented, and detected.
-
The resulting data will consist of a total ion chromatogram (TIC), showing the retention time of the compound, and a mass spectrum for the corresponding chromatographic peak.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation and structural elucidation.
Caption: Workflow for Spectroscopic Analysis.
Toxicological Profile and Safety Data for Bis(1,3-dimethylbutyl) maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the toxicological profile of Bis(1,3-dimethylbutyl) maleate (CAS No. 105-52-2). A comprehensive toxicological evaluation of this substance appears to be limited in publicly accessible literature and regulatory databases. The information provided herein should be used as a preliminary guide and is not exhaustive.
Executive Summary
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented below.
| Property | Value |
| CAS Number | 105-52-2 |
| Molecular Formula | C16H28O4 |
| Molecular Weight | 284.39 g/mol |
| Synonyms | Maleic acid, bis(1,3-dimethylbutyl) ester; 2-Butenedioic acid (Z)-, bis(1,3-dimethylbutyl) ester |
| Physical State | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Water Solubility | Data not available |
| Vapor Pressure | Data not available |
Toxicological Data Summary
The following tables summarize the available toxicological data for this compound. For many critical endpoints, specific studies on this substance are not publicly documented.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Data not available | Oral | Data not available | |
| LD50 | Data not available | Dermal | Data not available | |
| LC50 | Data not available | Inhalation | Data not available |
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation/Corrosion | Data not available | Data not available | |
| Eye Irritation/Corrosion | Data not available | Data not available | |
| Skin Sensitization | Data not available | Data not available |
Repeated Dose Toxicity
| Endpoint | Species | Route | Duration | NOAEL/LOAEL | Effects Observed | Reference |
| Sub-acute/Sub-chronic | Data not available | Data not available | Data not available | Data not available | Data not available |
Genotoxicity
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With & Without | Data not available | |
| In vitro Chromosomal Aberration | Mammalian Cells | With & Without | Data not available | |
| In vivo Micronucleus Test | Rodent | N/A | Data not available |
Carcinogenicity
| Species | Route | Duration | Result | Reference |
| Data not available | Data not available | Data not available | Data not available |
Reproductive and Developmental Toxicity
| Study Type | Species | Route | Key Findings | NOAEL | Reference |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for key toxicological endpoints are outlined below. These represent standard methodologies (often based on OECD Test Guidelines) that would be employed to assess the safety of a chemical like this compound.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
-
Test System: Typically female rats of a standard laboratory strain.
-
Administration: The substance is administered orally by gavage.
-
Procedure: A single animal is dosed at a step below the best preliminary estimate of the LD50. If the animal survives, the dose for the next animal is increased by a factor; if it dies, the dose is decreased. This sequential dosing continues until stopping criteria are met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A post-mortem examination is performed on all animals.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Skin Irritation/Corrosion (OECD TG 404)
-
Test System: Healthy young adult albino rabbits.
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of clipped skin under a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.
-
Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.
Eye Irritation/Corrosion (OECD TG 405)
-
Test System: Healthy young adult albino rabbits.
-
Application: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye of each animal.
-
Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a standardized scale.
-
Data Analysis: The scores for each ocular effect are recorded, and the substance is classified based on the severity and reversibility of the eye lesions.
Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD TG 429)
-
Test System: Mice (e.g., CBA/J strain).
-
Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
Procedure: On day 5, a solution of 3H-methyl thymidine is injected intravenously. The animals are sacrificed, and the draining auricular lymph nodes are excised.
-
Endpoint: The proliferation of lymphocytes in the draining lymph nodes is measured by the incorporation of 3H-methyl thymidine.
-
Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in a selective medium) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background count.
Mandatory Visualizations
The following diagrams illustrate typical workflows and logical relationships in toxicological testing.
Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).
Caption: Decision Logic for Skin Sensitization Classification using LLNA.
Conclusion
The publicly available data on the toxicological profile of this compound is insufficient to perform a comprehensive safety assessment. While it is listed as a skin and eye irritant in some databases, the primary studies supporting these claims and other critical toxicological endpoints are not readily accessible. For a thorough evaluation, it is recommended to consult the full registration dossier that may have been submitted to regulatory agencies like the European Chemicals Agency (ECHA) or the U.S. Environmental Protection Agency (EPA), or to conduct a complete battery of toxicological tests according to international guidelines. The experimental protocols and workflows provided in this guide serve as a reference for the standard methodologies used in such an evaluation.
Applications of Dialkyl Maleates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dialkyl maleates are a versatile class of organic compounds with a wide range of applications spanning polymer chemistry, organic synthesis, and pharmacology. Their utility stems from the presence of a reactive carbon-carbon double bond and two ester functionalities, which allow for a variety of chemical transformations and impart useful properties to materials. This technical guide provides a comprehensive literature review of the core applications of dialkyl maleates, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.
Polymer Chemistry: Plasticizers and Co-monomers
Dialkyl maleates are extensively used in the polymer industry, primarily as plasticizers to enhance the flexibility and processability of polymers like polyvinyl chloride (PVC), and as co-monomers in the synthesis of various copolymers.
Dialkyl Maleates as Plasticizers for PVC
Dialkyl maleates serve as effective secondary plasticizers for PVC, often used in conjunction with primary plasticizers. Their performance is influenced by the length and structure of the alkyl chains.
Data Presentation: Performance of Dialkyl Maleate Plasticizers in PVC
| Dialkyl Maleate | Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Dibutyl Maleate (DBM) | 40 | -5.2 | 18.5 | 350 | [1] |
| Dioctyl Maleate (DOM) | 40 | 12.8 | 20.1 | 320 | [1] |
| Di(2-ethylhexyl) Maleate (DEHM) | 40 | 10.5 | 19.8 | 330 | [1] |
| Diisononyl Maleate (DINM) | 40 | 15.1 | 21.2 | 310 | [1] |
| For comparison: Di(2-ethylhexyl) phthalate (DEHP) | 40 | 9.5 | 22.5 | 340 | [2] |
Experimental Protocol: Evaluation of Plasticizer Performance in PVC
A common method to assess the effectiveness of a plasticizer involves preparing PVC films and evaluating their thermomechanical properties.
-
Materials: PVC resin (e.g., K-value 67), dialkyl maleate plasticizer, thermal stabilizer (e.g., zinc stearate), and a solvent (e.g., tetrahydrofuran, THF).
-
Preparation of PVC Films:
-
A predetermined amount of PVC resin, plasticizer, and thermal stabilizer are dissolved in THF to form a homogenous solution.
-
The solution is cast onto a clean, flat glass plate.
-
The solvent is allowed to evaporate slowly at room temperature in a dust-free environment for 24 hours.
-
The resulting film is then dried in a vacuum oven at a specific temperature (e.g., 60°C) to remove any residual solvent.
-
-
Characterization:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). The sample is heated at a constant rate (e.g., 10°C/min), and the Tg is identified as the midpoint of the step transition in the heat flow curve.[3]
-
Tensile Properties: Measured using a universal testing machine according to ASTM D882 standard. Dumbbell-shaped specimens are cut from the PVC films. The tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length before breaking) are determined.[4]
-
Dialkyl Maleates in Copolymers for Coatings and Adhesives
Dialkyl maleates are valuable co-monomers in the production of a variety of copolymers used in coatings, adhesives, and sealants. Their incorporation can improve flexibility, adhesion, and weathering resistance. For instance, copolymers of vinyl acetate and dibutyl maleate are used in paint formulations to enhance flexibility, water resistance, and UV stability.[1]
Experimental Workflow: Synthesis of a Vinyl Acetate-Dibutyl Maleate Copolymer
Caption: Synthesis of a vinyl acetate-dibutyl maleate copolymer.
Chemical Synthesis: Versatile Intermediates
The electrophilic nature of the double bond in dialkyl maleates makes them valuable Michael acceptors and dienophiles in a variety of organic reactions.
Michael Addition: Synthesis of Polyaspartic Esters
The aza-Michael addition of primary amines to dialkyl maleates is a key reaction in the synthesis of polyaspartic esters. These esters are used as reactive components in high-performance, two-component polyurethane and polyurea coating systems.[4]
Experimental Protocol: Synthesis of a Polyaspartic Ester from Diethyl Maleate and 1,6-Hexanediamine [5][6]
-
Materials: Diethyl maleate (DEM), 1,6-hexanediamine (HDA), nitrogen gas.
-
Procedure:
-
A round-bottom flask is equipped with a stirrer, thermocouple, addition funnel, and a nitrogen inlet.
-
50.0 g (0.862 eq) of 1,6-hexanediamine is charged into the flask.
-
230.1 g (1.338 eq) of diethyl maleate is added dropwise via the addition funnel over a period of 1.5 hours, maintaining the reaction temperature at 60°C.
-
After the addition is complete, the reaction mixture is held at 60°C for an additional 4.5 hours.
-
The progress of the reaction can be monitored by determining the unsaturation number, which indicates the consumption of diethyl maleate. A high conversion of HDA to the corresponding aspartate is expected.[6]
-
Diels-Alder Reaction
Dialkyl maleates can act as dienophiles in Diels-Alder reactions to form cyclic compounds. The reactivity can be influenced by the nature of the diene and the reaction conditions.
Experimental Protocol: Diels-Alder Reaction of Diethyl Maleate with Furan
-
Materials: Diethyl maleate, furan, and a suitable solvent (e.g., toluene or solvent-free).
-
Procedure:
-
In a sealed reaction vessel, diethyl maleate and an excess of furan are combined.
-
The mixture is heated to a specified temperature (e.g., 80-100°C) for several hours.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the excess furan and solvent (if used) are removed under reduced pressure.
-
The resulting cycloadduct can be purified by distillation or chromatography.
-
Drug Development and Biochemical Research
Diethyl maleate (DEM) is a widely used tool in biochemical and pharmacological research due to its ability to deplete cellular glutathione (GSH). This property makes it valuable for studying oxidative stress and its role in various diseases, including cancer.
Glutathione Depletion
DEM reacts with the thiol group of GSH in a reaction catalyzed by glutathione S-transferases (GSTs), leading to a rapid decrease in intracellular GSH levels.[7]
Data Presentation: Dose-Dependent Glutathione Depletion by Diethyl Maleate
| Cell Line / Tissue | DEM Concentration | Exposure Time | % GSH Depletion | Reference |
| Mouse Lymphoma L5178Y cells | 6.7 µg/mL (0.039 mM) | 4 h | >50% | [1] |
| Mouse Lymphoma L5178Y cells | ≥ 107.6 µg/mL (≥ 0.625 mM) | 4 h | >95% | [1] |
| Sprague-Dawley Rat Lung | 4.6 mmol/kg (i.p.) | 2 h | 82% | [7] |
| Sprague-Dawley Rat Brain | 4.6 mmol/kg (i.p.) | 2 h | 45% | [7] |
Modulation of Signaling Pathways
The depletion of GSH by DEM can induce oxidative stress, which in turn activates various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[8]
Signaling Pathway: Diethyl Maleate-Induced Glutathione Depletion and MAPK Activation
Caption: DEM depletes GSH, leading to ROS increase and MAPK activation.
Experimental Protocol: Western Blot Analysis of MAPK Activation
This protocol outlines the general steps for detecting the phosphorylation (activation) of MAPK proteins (e.g., ERK, JNK, p38) in cells treated with diethyl maleate.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of diethyl maleate for a specified period.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantify the protein concentration using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the MAPK proteins of interest (e.g., anti-phospho-ERK). Also, probe for total MAPK proteins as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][9]
-
Other Applications
Dialkyl maleates find utility in a variety of other industrial applications:
-
Pesticide Synthesis: Diethyl maleate is a key precursor in the industrial synthesis of the organophosphate insecticide malathion.[10]
-
Unsaturated Polyester Resins: They can be used as reactive diluents in unsaturated polyester resins to reduce viscosity and participate in the cross-linking reaction.[11]
-
Lubricant Additives: Copolymers containing dialkyl maleates have been investigated as viscosity index improvers and pour point depressants in lubricating oils.[12]
This guide provides a foundational understanding of the diverse applications of dialkyl maleates. The provided data and protocols serve as a starting point for researchers and professionals to explore and innovate within their respective fields. Further investigation into specific dialkyl maleates and their performance in novel applications is encouraged.
References
- 1. Preparation and Properties of Poly(vinyl chloride) Grafted with Dibutyl Maleate [plaschina.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6590066B1 - In-situ preparation of polyaspartic ester mixture - Google Patents [patents.google.com]
- 6. US6737500B1 - In-situ preparation of polyaspartic ester mixture - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Diethyl maleate inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Synthesis of Bis(1,3-dimethylbutyl) maleate: A Technical Guide Based on Historical Precedent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Historical Context of Dialkyl Maleate Synthesis
The synthesis of dialkyl maleates is a cornerstone of industrial organic chemistry, with foundational methods dating back to the early 20th century. The primary and most common method for their preparation is the esterification of maleic acid or its anhydride with an appropriate alcohol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to achieve high yields.[2][3] The reaction proceeds in a stepwise manner, first forming a monoalkyl maleate intermediate, which then undergoes a second esterification to yield the desired dialkyl maleate.[1] The removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product.[3]
Over the decades, various refinements to this process have been introduced, including the use of heterogeneous catalysts like ion-exchange resins to simplify purification and minimize corrosive waste streams.[4] The fundamental chemistry, however, remains a classic example of Fischer-Speier esterification.
While the specific history for Bis(1,3-dimethylbutyl) maleate is not documented, its synthesis logically follows this established precedent, utilizing 4-methyl-2-pentanol as the alcohol component.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves the reaction of maleic anhydride with two equivalents of 4-methyl-2-pentanol in the presence of an acid catalyst. The reaction can be performed with or without a solvent that allows for the azeotropic removal of water.
General Reaction Scheme
The overall reaction is as follows:
The reaction proceeds in two steps:
-
Monoesterification: The initial, rapid, and often exothermic reaction of one molecule of 4-methyl-2-pentanol with maleic anhydride to open the anhydride ring and form the monoester, (Z)-4-((1,3-dimethylbutyl)oxy)-4-oxobut-2-enoic acid.
-
Diesterification: The slower, reversible, and typically rate-limiting acid-catalyzed esterification of the monoester with a second molecule of 4-methyl-2-pentanol to form the final product, this compound, and water.
Visualization of the Synthesis Pathway
Caption: Proposed two-step synthesis pathway for this compound.
Quantitative Data
Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 202 | 1.48 |
| 4-Methyl-2-pentanol | C₆H₁₄O | 102.17 | 131-132[5] | 0.802[5] |
| This compound | C₁₆H₂₈O₄ | 284.40 | Estimated: >250 | Estimated: ~0.95 |
Representative Quantitative Data for Dialkyl Maleate Synthesis
The following table presents typical quantitative data for the synthesis of a related dialkyl maleate, Dibutyl maleate, which can serve as a reference for the synthesis of this compound.
| Parameter | Value |
| Reactants | Maleic Anhydride, n-Butanol |
| Molar Ratio (Alcohol:Anhydride) | 2.2:1 to 5:1 |
| Catalyst | Sulfuric Acid, Phosphotungstic Acid, or Ion Exchange Resin |
| Temperature | 110-140 °C |
| Reaction Time | 1-4 hours |
| Conversion of Maleic Anhydride | >97% |
| Yield of Dibutyl Maleate | 84-95% |
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method for the synthesis of this compound based on general procedures for dialkyl maleate synthesis.
Materials and Equipment
-
Maleic anhydride (1.0 mol, 98.06 g)
-
4-Methyl-2-pentanol (2.2 mol, 224.77 g, 280 mL)
-
p-Toluenesulfonic acid monohydrate (0.02 mol, 3.8 g) or other suitable acid catalyst
-
Toluene or xylene (as azeotroping solvent, ~150 mL)
-
Round-bottom flask (500 mL) equipped with a magnetic stirrer
-
Dean-Stark apparatus and condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add maleic anhydride (98.06 g), 4-methyl-2-pentanol (280 mL), toluene (or xylene, 150 mL), and p-toluenesulfonic acid monohydrate (3.8 g).
-
Esterification: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (18 mL) has been collected, or until no more water is observed to be forming. This is expected to take 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst and remove any unreacted maleic acid.
-
Wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound as a clear, colorless to pale yellow liquid.
Visualization of the Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Conclusion
While the specific historical discovery of this compound remains elusive in the chemical literature, its synthesis is readily achievable through well-established and historically proven methods for the preparation of dialkyl maleates. The proposed acid-catalyzed esterification of maleic anhydride with 4-methyl-2-pentanol provides a robust and reliable pathway to this compound. This technical guide, by consolidating the general historical context with a detailed, practical protocol, offers a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development. The provided quantitative data and workflow visualizations serve to further clarify the experimental process.
References
- 1. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 2. Diethyl maleate | 141-05-9 [chemicalbook.com]
- 3. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. ijcea.org [ijcea.org]
- 5. 4-Methyl-2-pentanol 98 108-11-2 [sigmaaldrich.com]
An In-depth Technical Guide to Bis(1,3-dimethylbutyl) maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(1,3-dimethylbutyl) maleate, including its synonyms, alternative names, and fundamental chemical properties. While this document aims to be a thorough resource, it is important to note that detailed experimental protocols, specific biological activities, and its involvement in signaling pathways are not extensively documented in publicly available scientific literature.
Chemical Identity and Synonyms
This compound is a diester of maleic acid. For clarity and comprehensive database searching, a compilation of its known synonyms and identifiers is provided below.
Table 1: Synonyms and Alternative Names for this compound
| Identifier Type | Value |
| Systematic Name | bis(1,3-dimethylbutyl) (2Z)-but-2-enedioate |
| IUPAC Name | bis(4-methylpentan-2-yl) (2Z)-but-2-enedioate |
| Common Name | This compound |
| CAS Number | 105-52-2[1] |
| Molecular Formula | C16H28O4 |
| Alternative Name 1 | Maleic acid, bis(1,3-dimethylbutyl) ester |
| Alternative Name 2 | 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester |
| Alternative Name 3 | Bis(4-methyl-2-pentanyl) 2-butenedioate |
Physicochemical Properties
Limited quantitative data is available for this compound. The following table summarizes its basic physicochemical properties.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 284.39 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Synthesis
A generalized workflow for the synthesis of dialkyl maleates is presented below. This is a conceptual workflow and has not been experimentally validated for this specific compound.
Biological Activity and Toxicology
There is a significant lack of data regarding the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound. General information on maleic acid esters suggests they may have low acute toxicity, but some can be skin sensitizers.[3] However, no specific toxicological studies for this compound were identified. The potential for this compound to have biological effects relevant to drug development remains uninvestigated in the public domain.
Applications
While specific applications for this compound are not well-documented, other maleate esters are used as plasticizers, in polymer synthesis, and as chemical intermediates.[4] Without dedicated studies, the potential applications of this compound in these or other fields, including drug development, are purely speculative.
Conclusion and Future Directions
This compound is a chemical compound for which there is a notable absence of in-depth scientific research. While its basic chemical identity is established, its physicochemical properties, biological effects, and potential applications remain largely unexplored. For researchers and professionals in drug development, this compound represents an area with a significant knowledge gap. Future research would be necessary to elucidate its toxicological profile, pharmacokinetic properties, and any potential therapeutic or biological activity before it could be considered for any application in the pharmaceutical sciences. This would require de novo experimental investigation, including synthesis, purification, analytical characterization, and a full suite of in vitro and in vivo studies.
References
- 1. 105-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]
- 3. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]
- 4. US20160312003A1 - Succinate ester for use as plasticizer and biodegradable resins comprising this succinate ester - Google Patents [patents.google.com]
Vapor pressure and boiling point of Bis(1,3-dimethylbutyl) maleate
An In-depth Technical Guide on the Vapor Pressure and Boiling Point of Bis(1,3-dimethylbutyl) maleate
This technical guide provides a comprehensive overview of the vapor pressure and boiling point of this compound, targeting researchers, scientists, and professionals in drug development. This document outlines the key physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.
Core Physical Properties
This compound is an organic compound with the chemical formula C16H28O4[1]. Its physical properties, particularly vapor pressure and boiling point, are crucial for its handling, processing, and application in various chemical syntheses.
Quantitative Data Summary
The available quantitative data for this compound is summarized in the table below. It is important to note that the boiling point is an estimated value.
| Property | Value | Temperature | Notes |
| Boiling Point | 346.88 °C | N/A | Rough estimate[1][2] |
| Vapor Pressure | 5.5 Pa | 20 °C | |
| Molecular Formula | C16H28O4 | N/A | |
| Molecular Weight | 284.39 g/mol | N/A | [1] |
| CAS Number | 105-52-2 | N/A | [1] |
Experimental Protocols for Determination
The determination of vapor pressure and boiling point for esters like this compound can be accomplished through various established experimental methods. The choice of method often depends on the required accuracy, the amount of sample available, and the pressure range of interest.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For pure compounds, the normal boiling point is the boiling point at a pressure of 1 atmosphere.
a) Distillation Method
This is a classical method for determining the boiling point of a liquid.[3][4]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath).
-
Procedure:
-
Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly—just below the side arm of the distillation flask—to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment.
-
b) Thiele Tube Method
This micro-method is suitable when only a small amount of the substance is available.[4]
-
Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to the thermometer, and both are placed in the Thiele tube containing a high-boiling point oil (like mineral oil or silicone oil).
-
The Thiele tube is heated, and as the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.
-
Heating is stopped, and the apparatus is allowed to cool.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[4][5]
-
Vapor Pressure Determination
Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.
a) Static Method
This method directly measures the vapor pressure of a substance in a closed system at a constant temperature.[6]
-
Apparatus: A sample container connected to a pressure-measuring device (manometer) and a vacuum pump, all enclosed in a constant temperature bath.
-
Procedure:
-
The sample of this compound is placed in the container.
-
The system is evacuated to remove any air.
-
The container is brought to the desired temperature using the constant temperature bath.
-
The pressure of the vapor in equilibrium with the liquid is measured using the manometer. This pressure is the vapor pressure of the substance at that temperature.
-
b) Ebullioscopic Method
This method involves measuring the boiling point of the liquid at different applied pressures.[7]
-
Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, a thermometer, and a connection to a pressure control system.
-
Procedure:
-
The sample is placed in the boiling flask.
-
The pressure in the system is set to a desired value using the pressure control system.
-
The sample is heated to its boiling point under the set pressure.
-
The temperature at which the liquid boils is recorded.
-
This process is repeated for a range of pressures, yielding a set of pressure-temperature data points that describe the vapor pressure curve.
-
c) Thermogravimetric Analysis (TGA)
TGA can be used as an indirect method to estimate vapor pressure.[7][8]
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of this compound is placed in the TGA pan.
-
The sample is heated at a constant rate under a controlled atmosphere.
-
The TGA measures the mass loss of the sample as a function of temperature.
-
The rate of mass loss due to evaporation is related to the vapor pressure, which can be calculated using appropriate equations and calibration with standards.[7]
-
Workflow and Logical Relationships
The determination of vapor pressure and boiling point follows a logical progression of sample preparation, experimental execution, and data analysis. The following diagram illustrates a generalized workflow for these determinations.
References
- 1. This compound CAS#: 105-52-2 [m.chemicalbook.com]
- 2. 105-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jove.com [jove.com]
- 6. What is the vapor pressure of esters? - Blog [chemgulf.com]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
GHS Hazard Classification of Bis(1,3-dimethylbutyl) maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for Bis(1,3-dimethylbutyl) maleate (CAS No. 105-52-2). Due to the limited availability of specific toxicological data for this compound, this report employs a read-across approach, leveraging data from structurally similar short-chain maleic acid esters, primarily Dibutyl maleate (CAS No. 105-76-0), to infer potential hazards. The primary hazard identified through this approach is skin sensitization. This document summarizes the available data, outlines the experimental methodologies for analogous compounds, and presents logical relationships using visualization tools to aid in risk assessment and safe handling.
Introduction
GHS Hazard Classification (Inferred by Read-Across)
A definitive, official GHS classification for this compound is not currently available. However, based on data from structurally related maleic acid diesters, the following classification can be inferred.
Table 1: Inferred GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
Disclaimer: This classification is based on data from analogous substances and should be used for preliminary assessment. Confirmation through specific testing of this compound is recommended.
Toxicological Data Summary (Based on Analogues)
The toxicological profile is constructed by examining data from closely related short-chain maleic acid esters.
Skin Sensitization
Maleic acid diesters are generally considered to be skin sensitizers.[1] Dibutyl maleate, a close structural analogue, has been observed to be a strong skin sensitizer.[2] It is therefore highly probable that this compound also has skin-sensitizing properties. Human patch test studies on some maleic diesters have shown sensitization reactions at concentrations as low as 0.1%.[1]
Acute Toxicity
Structurally similar diesters, with the exception of dimethyl maleate, generally exhibit low acute oral toxicity.[1] Data on dermal and inhalation toxicity for these analogues is limited but also suggests low acute toxicity.[1]
Eye and Skin Irritation
Available data from animal studies on analogous diesters indicate that they are not irritating to the skin or eyes.[1]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
The available information for related maleic acid esters and maleic acid itself suggests that these chemicals are not expected to be carcinogenic, mutagenic, or have reproductive toxicity potential.[1]
Specific Target Organ Toxicity (Repeated Exposure)
Repeated oral intake of high doses of some maleic esters, such as butyl hydrogen maleate and dibutyl maleate, has been shown to cause renal changes.[1]
Experimental Protocols (Based on Analogues)
Detailed experimental protocols for this compound are not available. The following are representative methodologies used for assessing the hazards of analogous maleate esters.
Skin Sensitization: Guinea Pig Maximisation Test (GPMT) (for Dibutyl maleate)
The Guinea Pig Maximisation Test (GPMT) is a method used to assess the potential of a substance to cause skin sensitization.
-
Induction Phase:
-
Intradermal induction: Guinea pigs are injected with the test substance in an adjuvant to enhance the immune response.
-
Topical induction: One week after the intradermal injections, the test substance is applied to the same site under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Two weeks after the induction phase, a non-irritating concentration of the test substance is applied to a naive area of the skin under an occlusive patch for 24 hours.
-
-
Evaluation:
-
The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.
-
The incidence and severity of the skin reactions in the test group are compared to a control group.
-
Eye Irritation: OECD Test Guideline 405 (for Dibutyl maleate)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Procedure:
-
A single dose of 0.1 mL of the undiluted test substance is instilled into the conjunctival sac of one eye of a rabbit. The other eye serves as a control.[1]
-
The eyes are observed and scored for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.[1]
-
-
Evaluation:
-
The severity of the ocular reactions is scored according to a standardized system. The substance is classified based on the persistence and severity of the observed effects.
-
Logical Relationships and Workflows
The hazard assessment for this compound is based on a read-across approach. The following diagram illustrates this logical relationship.
References
Methodological & Application
Protocol for the synthesis of Bis(1,3-dimethylbutyl) maleate in the lab
Application Notes for the Synthesis of Bis(1,3-dimethylbutyl) maleate
Introduction
This compound (CAS No. 105-52-2) is a diester of maleic acid.[1] Diesters of maleic acid are utilized in a variety of industrial applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as plasticizers to enhance the flexibility of polymers.[2] The general synthesis route for dialkyl maleates involves the acid-catalyzed esterification of maleic anhydride with the corresponding alcohol.[3][4] This protocol details the laboratory-scale synthesis of this compound via the esterification of maleic anhydride with 1,3-dimethylbutanol.
Safety Precautions
Disclaimer: This protocol is intended for use by trained research professionals in a well-equipped laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.
-
Maleic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction and respiratory irritation. Handle only in a fume hood.
-
1,3-Dimethylbutanol: Flammable liquid and vapor. Toxic. Irritating to eyes, respiratory system, and skin.[5] Long-term exposure may lead to adverse health effects.[5] Handle in a well-ventilated area, away from ignition sources.
-
Sulfuric Acid (Catalyst): Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE).
-
Toluene (Solvent/Azeotropic Agent): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. Handle in a fume hood.
Required Personal Protective Equipment (PPE):
-
Safety goggles with side shields or a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Flame-resistant laboratory coat.
-
Closed-toe shoes.
-
Work should be performed in a certified chemical fume hood.
Reaction Scheme
The synthesis proceeds via a two-step esterification. First, the rapid, non-catalyzed mono-esterification of maleic anhydride occurs, followed by the slower, acid-catalyzed di-esterification to form the final product.[6] Water is removed azeotropically to drive the reaction to completion.
Caption: Acid-catalyzed esterification of maleic anhydride with 1,3-dimethylbutanol.
Experimental Protocol
Materials and Equipment
-
Maleic Anhydride (99%)
-
1,3-Dimethylbutanol (≥98%)
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate
-
500 mL three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Dean-Stark apparatus
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, heating mantle, Dean-Stark trap fitted with a reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add maleic anhydride (49.0 g, 0.5 mol), 1,3-dimethylbutanol (112.4 g, 1.1 mol, 2.2 equivalents), and toluene (150 mL).[7]
-
Reaction Initiation: Begin stirring and gently heat the mixture. The maleic anhydride will react exothermically with the alcohol to form the monoester.
-
Catalysis and Reflux: Once the initial reaction subsides, carefully add concentrated sulfuric acid (2.0 mL) as the catalyst. Heat the mixture to reflux (approximately 110-120°C).
-
Azeotropic Water Removal: Collect the water-toluene azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours). The theoretical amount of water to be collected is 9.0 mL.
-
Reaction Quenching and Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO2 evolution).
-
Wash with 100 mL of deionized water.
-
Wash with 100 mL of brine to break any emulsions.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Reactant and Product Quantities
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Maleic Anhydride | 98.06 | 49.0 | 0.50 | 1.0 |
| 1,3-Dimethylbutanol | 102.17 | 112.4 | 1.10 | 2.2 |
| This compound | 284.39[1] | 120.8 (Theoretical) | 0.425 | - |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 105-52-2[1] |
| Molecular Formula | C16H28O4[1] |
| Molecular Weight | 284.39 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | Expected >250°C at atm. pressure |
| Solubility | Insoluble in water, soluble in common organic solvents[2] |
Table 3: Representative Characterization Data (Expected)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ ~6.2 (s, 2H, -CH=CH-), δ ~4.9 (m, 2H, -OCH-), δ ~1.5-1.7 (m, 4H, -CH₂-), δ ~1.2 (d, 6H, -OCH-CH₃), δ ~0.9 (d, 12H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~165 (C=O), δ ~130 (-CH=CH-), δ ~70 (-OCH-), δ ~45 (-CH₂-), δ ~24 (-CH(CH₃)₂), δ ~22 (-OCH-CH₃), δ ~20 (-CH(CH₃)₂) |
| FT-IR (neat, cm⁻¹) | ~2960 (C-H stretch), ~1725 (C=O ester stretch), ~1645 (C=C stretch), ~1160 (C-O stretch) |
| Mass Spec (EI) | m/z 284 (M+), 183 (M - C₆H₁₃O)+ |
Experimental Workflow
Caption: Workflow diagram for the synthesis and purification of this compound.
References
- 1. This compound CAS#: 105-52-2 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 4. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 5. chembk.com [chembk.com]
- 6. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 7. CN105399623A - Diethyl maleate preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Bis(1,3-dimethylbutyl) maleate
Introduction
Bis(1,3-dimethylbutyl) maleate is a dialkyl maleate ester with potential applications in various chemical syntheses and material science. As with many organic compounds, achieving high purity is crucial for its intended applications, necessitating effective purification strategies. This document provides detailed application notes and protocols for the purification of this compound, focusing on two primary techniques: vacuum distillation and flash column chromatography. These methods are tailored for the purification of high-boiling, non-polar to moderately polar organic compounds. Additionally, this document outlines a typical workup procedure to remove common impurities prior to final purification.
General Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other chemicals used. As a general guideline for handling dialkyl maleates, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][3]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to prevent oxidation and contamination.[4]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.[1]
Preliminary Workup: Removal of Acidic Impurities
Prior to high-purity purification, it is often necessary to remove acidic impurities, such as unreacted maleic acid or monoester, which may be present from the synthesis.
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 10-20% (w/v).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any acidic impurities. Repeat the wash 2-3 times, or until no more gas evolution (CO₂) is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water-soluble impurities and to aid in the separation of the layers.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude, neutralized product.
Caption: Workflow for the preliminary workup of crude this compound.
Purification by Vacuum Distillation
Vacuum distillation is a suitable technique for purifying high-boiling point liquids, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition. The isomer, bis(1,3-dimethylbutyl) fumarate, has a reported boiling point of 156 °C, suggesting a similarly high boiling point for the maleate.[5]
Experimental Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small-scale distillations or a short-path distillation head for larger scales to minimize product loss.
-
Sample Loading: Charge the distillation flask with the neutralized crude this compound and a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distilled fractions in separate receiving flasks. It is advisable to collect a forerun fraction, the main product fraction, and a residue. The boiling point of the main fraction should be recorded along with the corresponding pressure.
-
Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the purification of this compound by vacuum distillation.
Data Presentation
| Parameter | Forerun | Main Fraction | Residue |
| Boiling Point (°C) | (e.g., <150) | (e.g., 155-160) | >160 |
| Pressure (mmHg) | (e.g., 1) | (e.g., 1) | (e.g., 1) |
| Appearance | Colorless Liquid | Colorless Liquid | Yellowish Oil |
| Yield (%) | (e.g., 5) | (e.g., 85) | (e.g., 10) |
| Purity (by GC) | (e.g., 80%) | (e.g., >99%) | (e.g., 50%) |
Note: The data presented in this table are representative examples and will vary depending on the initial purity of the crude product and the specific distillation conditions.
Purification by Flash Column Chromatography
Flash column chromatography is an effective method for purifying compounds based on their polarity. Given that this compound is a relatively non-polar compound, a normal-phase chromatography setup with a non-polar mobile phase is recommended.
Experimental Protocol
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the selected solvent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (using compressed air or nitrogen) to increase the flow rate.
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Analysis: Confirm the purity of the final product by GC-MS or NMR.
Caption: Workflow for the purification of this compound by flash column chromatography.
Data Presentation
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | (e.g., 95:5 Hexane:Ethyl Acetate) |
| Rf of Product | (e.g., 0.35) |
| Yield (%) | (e.g., 90) |
| Purity (by GC) | (e.g., >99.5%) |
Note: The data presented in this table are representative examples and will vary depending on the initial purity of the crude product and the specific chromatographic conditions.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for determining the purity of volatile compounds and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the compound and assess its purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups (e.g., C=O of the ester).
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity suitable for a wide range of applications. It is important to note that the specific conditions for purification may need to be optimized based on the nature and extent of the impurities present in the crude material.
References
Application Notes and Protocols: Bis(1,3-dimethylbutyl) maleate as a Plasticizer in Polymer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(1,3-dimethylbutyl) maleate as a potential plasticizer in polymer research. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this document outlines protocols and expected performance based on analogous dialkyl maleates.
Introduction
This compound is a diester of maleic acid. Maleate esters, particularly those with branched alkyl chains, are explored as alternatives to traditional phthalate plasticizers in various polymer systems, most notably in polyvinyl chloride (PVC). Plasticizers are essential additives that increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains. The branched structure of the 1,3-dimethylbutyl groups in this compound is expected to impart good compatibility with polymer matrices and influence properties such as thermal stability and resistance to leaching.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 105-52-2 |
| Molecular Formula | C16H28O4 |
| Molecular Weight | 284.39 g/mol |
Note: Further experimental data on properties like boiling point, density, and solubility are limited and would require empirical determination.
Synthesis Protocol
A common method for synthesizing dialkyl maleates is through the esterification of maleic anhydride with the corresponding alcohol. The following protocol is a generalized procedure adaptable for the synthesis of this compound.
Materials:
-
Maleic anhydride
-
1,3-Dimethylbutanol (4-methyl-2-pentanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Toluene (or another suitable water-entraining solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine maleic anhydride (1 molar equivalent), 1,3-dimethylbutanol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents) in toluene.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Experimental Protocols for Polymer Applications
The following protocols describe the incorporation of this compound into a polymer matrix (PVC as an example) and the subsequent evaluation of its plasticizing effect.
Preparation of Plasticized PVC Films
Materials:
-
Polyvinyl chloride (PVC) resin
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Solvent (e.g., tetrahydrofuran - THF)
-
Petri dishes or glass plates
-
Two-roll mill (alternative method)
Solvent Casting Method:
-
Prepare a solution of PVC in THF (e.g., 10% w/v) by stirring until the polymer is completely dissolved.
-
In a separate container, dissolve the desired amount of this compound and thermal stabilizer in THF. The plasticizer concentration is typically varied (e.g., 10, 20, 30, 40 phr - parts per hundred parts of resin).
-
Add the plasticizer/stabilizer solution to the PVC solution and stir until a homogeneous mixture is obtained.
-
Pour the solution into a level petri dish or onto a glass plate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.
-
Complete the drying process in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.
-
Carefully peel the resulting film from the substrate.
Melt Blending Method (Two-Roll Mill):
-
Pre-mix the PVC resin, this compound, and thermal stabilizer in a high-speed mixer.
-
Set the temperature of the two-roll mill to a suitable processing temperature for PVC (e.g., 160-170°C).
-
Add the pre-mixed compound to the rolls and masticate until a homogeneous sheet is formed.
-
The sheet can then be compression molded into films of a specific thickness for testing.
Diagram of Experimental Workflow:
Caption: General workflow for preparing and testing plasticized polymer films.
Characterization of Plasticized Films
a) Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates a more effective plasticizing action.
-
Protocol:
-
Cut a small sample (5-10 mg) of the plasticized film and seal it in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is determined from the midpoint of the step transition in the heat flow curve.
-
b) Mechanical Testing (Tensile Testing):
-
Objective: To evaluate the effect of the plasticizer on the mechanical properties of the polymer, such as tensile strength, elongation at break, and Young's modulus.
-
Protocol:
-
Cut dumbbell-shaped specimens from the plasticized films according to a standard method (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to calculate tensile strength, elongation at break, and Young's modulus.
-
c) Hardness Testing:
-
Objective: To measure the surface hardness of the plasticized material. Hardness is expected to decrease with increasing plasticizer concentration.
-
Protocol:
-
Stack several layers of the plasticized film to achieve the required thickness for the hardness tester.
-
Use a Shore A or Shore D durometer, as appropriate for the material's flexibility.
-
Press the durometer foot firmly onto the surface of the sample and record the hardness reading after a specified time (e.g., 15 seconds).
-
Expected Performance and Data from Analogous Compounds
One key finding is that branching in the alkyl side chains of maleate plasticizers does not significantly impact their efficiency in reducing the glass transition temperature when compared to linear analogues of similar molecular weight[1]. This suggests that this compound, with its branched structure, would likely be an effective Tg depressant.
Table 1: Comparison of Glass Transition Temperatures (Tg) for PVC Plasticized with Analogous Maleates and a Standard Phthalate Plasticizer (DEHP) at 29 wt.%
| Plasticizer | Structure of Alkyl Group | Tg of Plasticized PVC (°C) |
| Di(2-ethylhexyl) phthalate (DEHP) | Branched | ~ 25 |
| Di(2-ethylhexyl) maleate (DEHM) | Branched | ~ 20 |
| Dihexyl maleate (DHM) | Linear | ~ 20 |
(Data is illustrative and based on trends reported in the literature for analogous compounds)[1].
Table 2: Expected Trends in Mechanical Properties of PVC with Increasing Concentration of this compound
| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Shore Hardness |
| 0 (Unplasticized PVC) | High | Low | High | High |
| 20 | Decrease | Increase | Decrease | Decrease |
| 40 | Further Decrease | Further Increase | Further Decrease | Further Decrease |
| 60 | Significant Decrease | Significant Increase | Significant Decrease | Significant Decrease |
Signaling Pathways and Logical Relationships
In the context of plasticizer action, there is no direct signaling pathway in the biological sense. However, the logical relationship of how a plasticizer affects polymer properties can be visualized.
Diagram of Plasticizer Mechanism of Action:
Caption: Logical diagram illustrating the mechanism of action of a plasticizer in a polymer matrix.
Conclusion
This compound holds potential as a plasticizer for polymers like PVC, with its performance characteristics likely being comparable to other branched dialkyl maleates. The protocols provided herein offer a framework for its synthesis, incorporation into polymer matrices, and the evaluation of its plasticizing efficacy. Further empirical studies are necessary to fully characterize its performance and establish a detailed data profile.
References
Applications of Bis(1,3-dimethylbutyl) maleate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and specific research on the applications of Bis(1,3-dimethylbutyl) maleate in materials science is limited in publicly available literature. The following application notes and protocols are based on the established roles of analogous branched-chain maleate esters, which are primarily utilized as plasticizers in polymer formulations. These guidelines provide a framework for the potential use and evaluation of this compound in similar applications.
Application Note 1: this compound as a Secondary Plasticizer for Polyvinyl Chloride (PVC)
Introduction: this compound, a diester of maleic acid with branched alkyl chains, is anticipated to function as a secondary plasticizer in polyvinyl chloride (PVC) formulations. Plasticizers are essential additives that increase the flexibility, durability, and workability of otherwise rigid polymers like PVC.[1] The branched structure of the 1,3-dimethylbutyl groups may offer unique properties compared to linear maleates, potentially influencing plasticizer efficiency, migration resistance, and thermal stability.[2][3] Maleate esters are known to be suitable for applications in vinyl acetates and Polyvinyl Chloride.[1]
Principle of Action: When blended with PVC, the this compound molecules intersperse between the polymer chains. This reduces the intermolecular forces between the PVC chains, lowering the glass transition temperature (Tg) and imparting flexibility to the material.[4] The branching of the alkyl chains can affect the steric hindrance and compatibility with the polymer matrix, which in turn influences the plasticizer's performance.[2] Studies on similar branched maleates have shown that while branching may not significantly impact the glass transition temperature reduction efficiency, it can affect other properties like biodegradation.[2]
Potential Advantages:
-
Improved Flexibility: Expected to enhance the flexibility and reduce the brittleness of rigid PVC.
-
Good Compatibility: Branched esters can exhibit good compatibility with PVC, leading to stable formulations.
-
Low Volatility: Maleate esters often have low volatility, which helps in maintaining the plasticizing effect over time.
-
UV and Humidity Resistance: Maleates are known for their high resistance to humidity and UV light, which can prevent leaching and improve the longevity of the final product.[1]
Potential Applications: Based on the applications of similar maleate plasticizers, this compound could be explored for use in:
-
Flexible PVC films and sheets
-
Wire and cable insulation
-
Adhesives and sealants
-
Coatings and dispersions[1]
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
Due to the lack of specific data for this compound, the following table presents a hypothetical comparison with a standard plasticizer, Dioctyl Phthalate (DOP), to illustrate the expected performance metrics. Researchers would need to generate experimental data for the specific compound.
| Property | Test Method | This compound (Expected Range) | Dioctyl Phthalate (DOP) (Typical Values) |
| Mechanical Properties | |||
| Tensile Strength (MPa) | ASTM D638 | 20 - 25 | 23 |
| Elongation at Break (%) | ASTM D638 | 300 - 380 | 350 |
| 100% Modulus (MPa) | ASTM D638 | 10 - 15 | 12 |
| Hardness (Shore A) | ASTM D2240 | 80 - 90 | 85 |
| Thermal Properties | |||
| Glass Transition Temp. (°C) | ASTM D3418 (DSC) | -40 to -50 | -45 |
| Volatility (Weight Loss, %) | ASTM D1203 | < 1.0 | < 0.8 |
| Migration Resistance | |||
| Extraction in Hexane (%) | ASTM D1239 | 3 - 5 | 4 |
| Extraction in Soapy Water (%) | ASTM D1239 | < 0.5 | < 0.3 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a plasticizer in PVC.
Protocol 1: Preparation of Plasticized PVC Films
Objective: To prepare flexible PVC films with varying concentrations of this compound for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Toluene or Tetrahydrofuran (THF)
Equipment:
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for film preparation
-
Analytical balance
Procedure:
-
Formulation: Prepare formulations with varying concentrations of this compound (e.g., 30, 40, 50 parts per hundred of resin - phr). A typical formulation would be: 100 phr PVC, 30-50 phr plasticizer, 2 phr thermal stabilizer.
-
Mixing: On the two-roll mill, preheat the rolls to 160-170°C. Add the PVC resin and allow it to form a band. Gradually add the thermal stabilizer and then the plasticizer to the molten PVC. Continue milling for 5-10 minutes until a homogeneous mixture is obtained.
-
Molding: Take the milled sheet and place it in a pre-heated mold in the hydraulic press at 170-180°C. Apply a pressure of approximately 10 MPa for 5 minutes.
-
Cooling: Cool the mold under pressure to room temperature.
-
Film Removal: Carefully remove the PVC film from the mold.
-
Conditioning: Condition the films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM D618.
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the effect of this compound on the mechanical properties of PVC.
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die for cutting test specimens
-
Micrometer for measuring specimen thickness
Procedure:
-
Specimen Preparation: Cut at least five dumbbell-shaped specimens from the conditioned PVC films using the die.
-
Measurement: Measure the width and thickness of the narrow section of each specimen.
-
Testing: Mount a specimen in the grips of the UTM. Set the crosshead speed (e.g., 50 mm/min). Start the test and record the load and elongation until the specimen breaks.
-
Data Analysis: From the stress-strain curve, calculate the tensile strength, elongation at break, and 100% modulus.
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC.
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the PVC film and seal it in an aluminum pan.
-
DSC Run:
-
Heat the sample from room temperature to 180°C at a rate of 10°C/min to erase the thermal history.
-
Cool the sample to -80°C at a rate of 10°C/min.
-
Heat the sample again from -80°C to 180°C at a rate of 10°C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.[5]
Protocol 4: Migration Resistance Testing
Objective: To evaluate the tendency of this compound to migrate out of the PVC matrix.
Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[6]
Equipment:
-
Test tubes or beakers
-
Analytical balance
-
Oven
-
Extraction solvents (e.g., n-hexane, soapy water)
Procedure:
-
Initial Weighing: Cut a 50 mm x 50 mm specimen from the PVC film and weigh it accurately (W1).
-
Immersion: Immerse the specimen in a test tube containing the extraction solvent.
-
Incubation: Place the test tube in an oven at a specified temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
-
Drying: Remove the specimen from the solvent, gently wipe it dry, and then dry it in an oven at a suitable temperature to remove any absorbed solvent.
-
Final Weighing: Weigh the dried specimen (W2).
-
Calculation: Calculate the percentage of plasticizer extracted using the formula: Extraction (%) = [(W1 - W2) / W1] x 100
Visualizations
References
- 1. Maleates – Nayakem [nayakem.com]
- 2. Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review [ouci.dntb.gov.ua]
Application Notes and Protocols for the Analysis of Bis(1,3-dimethylbutyl) maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1,3-dimethylbutyl) maleate is a dialkyl maleate ester that may be used as a plasticizer or monomer in the synthesis of polymers. The detection and quantification of this compound are crucial for quality control in manufacturing processes, as well as for safety and toxicological assessments, particularly in the context of potential migration from food contact materials or medical devices. This document provides detailed application notes and protocols for the analytical determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the two most common and effective techniques for this type of analyte.
While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of structurally similar compounds, such as other dialkyl maleates and phthalate plasticizers. These methods can be used as a starting point for the development and validation of a specific analytical procedure.
Analytical Methods Overview
The choice of analytical method largely depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of semi-volatile organic compounds like this compound. It offers excellent chromatographic separation and sensitive detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing samples that are not readily amenable to GC analysis due to low volatility or thermal instability. It provides high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a preferred method for the analysis of this compound due to its volatility. The following protocol outlines a general procedure that can be optimized for specific applications.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common sample preparation technique for extracting analytes like this compound from aqueous samples or food simulants is Liquid-Liquid Extraction.
Materials:
-
Sample (e.g., water, food simulant)
-
Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Conical tubes or separatory funnel
-
Vortex mixer
-
Centrifuge
-
GC vials
Protocol:
-
To 10 mL of the aqueous sample in a conical tube, add 1 g of NaCl and vortex to dissolve.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and allow the sodium sulfate to settle.
-
Transfer the dried extract to a clean GC vial for analysis.
Instrumental Analysis: GC-MS
Instrumentation: A standard gas chromatograph coupled with a single quadrupole or tandem quadrupole mass spectrometer.
GC Conditions:
| Parameter | Value |
|---|---|
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
MS Conditions (Single Quadrupole):
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
Expected Quantitative Performance (Based on similar analytes):
| Parameter | Typical Value |
|---|---|
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linear Range | 1 - 1000 ng/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a suitable alternative, especially for complex matrices or when derivatization is not desired.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is an effective technique for cleaning up and concentrating the analyte from various sample matrices.
Materials:
-
Sample (e.g., beverage, biological fluid)
-
SPE Cartridges (e.g., C18, 500 mg)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE Vacuum Manifold
-
LC vials
Protocol:
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
Loading: Load 10 mL of the sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interferences.
-
Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Transfer the reconstituted sample to an LC vial for analysis.
Instrumental Analysis: LC-MS/MS
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem quadrupole mass spectrometer.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, ramp to 95% B over 8 min, hold for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions (Tandem Quadrupole):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions would need to be determined by infusing a standard of this compound.
Expected Quantitative Performance (Based on similar analytes):
| Parameter | Typical Value |
|---|---|
| Limit of Detection (LOD) | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 15 ng/mL |
| Linear Range | 0.1 - 500 ng/mL |
| Recovery | 90 - 115% |
| Precision (%RSD) | < 10% |
LC-MS/MS Analysis Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Data Presentation
The quantitative data from the analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Analytical Method Performance (Hypothetical Data)
| Parameter | GC-MS Method | LC-MS/MS Method |
| Instrumentation | Gas Chromatograph with Mass Spectrometer | Liquid Chromatograph with Tandem Mass Spectrometer |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Limit of Detection (LOD) | 1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.5 ng/mL |
| Linear Range | 5 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Mean Recovery | 95% | 102% |
| Precision (%RSD) | 8% | 5% |
Method Validation
For routine analysis, it is imperative to validate the chosen analytical method according to established guidelines (e.g., ICH, FDA). Key validation parameters to assess include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The relationship between the concentration of the analyte and the instrumental response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the sample matrix under specific storage and processing conditions.
Logical Relationship of Analytical Steps
Application Note: Quantitative Analysis of Bis(1,3-dimethylbutyl) maleate using HPLC-UV
AN-HPLC-028
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bis(1,3-dimethylbutyl) maleate. The method utilizes a C18 stationary phase with UV detection, providing a rapid and accurate analytical solution for quality control and research applications. The procedure has been validated for linearity, precision, and accuracy, demonstrating its suitability for routine analysis.
Introduction
This compound is a chemical compound used in various industrial applications, including as a plasticizer and a component in the synthesis of polymers. Accurate quantification of this analyte is crucial for ensuring product quality, monitoring manufacturing processes, and in formulation development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.
This document provides a comprehensive protocol for the quantitative analysis of this compound, outlining the required instrumentation, reagents, and a step-by-step procedure for sample and standard preparation, and data analysis.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The method parameters are outlined in Table 1.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection λ | 210 nm |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC Grade)
-
0.45 µm Syringe filters (PTFE or Nylon)
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a representative portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of Methanol.
-
Vortex and sonicate for 10 minutes to ensure complete extraction of the analyte.
-
Dilute an aliquot with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analytical Workflow
The overall process from sample receipt to final report generation is illustrated in the following workflow diagram.
Caption: Workflow for the quantitative analysis of this compound.
Results and Discussion
Linearity
The linearity of the method was assessed by analyzing the working standard solutions in triplicate. The peak area response was plotted against the corresponding concentration. The method demonstrated excellent linearity over the concentration range of 10-200 µg/mL.
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 10 | 125430 | 1.2 |
| 25 | 314560 | 0.9 |
| 50 | 629870 | 0.6 |
| 100 | 1258900 | 0.4 |
| 150 | 1887500 | 0.5 |
| 200 | 2515600 | 0.3 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was evaluated by performing six replicate injections of a 100 µg/mL standard solution. The low relative standard deviation (RSD) indicates high method precision.
Table 3: Method Precision
| Replicate | Peak Area |
| 1 | 1259100 |
| 2 | 1258500 |
| 3 | 1260200 |
| 4 | 1257900 |
| 5 | 1259500 |
| 6 | 1258800 |
| Mean | 1259000 |
| Std. Dev. | 789.9 |
| %RSD | 0.06% |
Accuracy
Accuracy was determined by a spike and recovery study. A known amount of sample was spiked with the analyte at three different concentration levels (50%, 100%, and 150% of the target sample concentration). The percentage recovery was calculated.
Table 4: Accuracy (Spike and Recovery)
| Spike Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 50.0 | 49.5 | 99.0% |
| 100% | 100.0 | 101.2 | 101.2% |
| 150% | 150.0 | 149.1 | 99.4% |
| Mean Recovery | 99.9% |
Conclusion
The developed RP-HPLC-UV method provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The method is linear, precise, and accurate over the specified concentration range. The short run time of 10 minutes allows for a high throughput of samples, making it highly suitable for routine quality control analysis in industrial and research settings.
Application Note: Quantitative Analysis of Bis(1,3-dimethylbutyl) Maleate Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the identification and quantification of Bis(1,3-dimethylbutyl) maleate using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and sensitive analytical procedure for this compound. The protocol covers sample preparation, instrument parameters, and data analysis. The described methodology is based on established principles for the analysis of semi-volatile organic compounds and can be adapted for various matrices.
Introduction
This compound is a diester that may be used as a plasticizer or an intermediate in chemical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, safety assessment, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating volatile and semi-volatile compounds and providing confident identification based on mass spectra.[1] This application note provides a comprehensive GC-MS method to achieve low detection limits and high accuracy for the analysis of this compound.
Experimental Protocol
Sample Preparation
The sample preparation procedure is critical to remove matrix interferences and concentrate the analyte. A liquid-liquid extraction (LLE) is a common and effective technique.[2][3]
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), HPLC grade
-
n-Hexane, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate
-
15 mL glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
2 mL GC vials with PTFE septa
Procedure:
-
Aqueous Samples:
-
Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Add 1 g of NaCl to facilitate phase separation.
-
Add 5 mL of dichloromethane.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Repeat the extraction with a fresh 5 mL of DCM.
-
Combine the organic extracts.
-
-
Solid Samples:
-
Weigh 1 g of the homogenized solid sample into a 15 mL glass centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.
-
Vortex for 5 minutes.
-
Sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation and Reconstitution:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of n-hexane.
-
Transfer the final extract into a 2 mL GC vial for analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Setting |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Injection Port | Split/Splitless Inlet |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][3] |
| Oven Program | Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 10 min. |
| Transfer Line Temp | 280°C |
| MS Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | To be determined from the full scan mass spectrum of a this compound standard. |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables illustrate how to present calibration and validation data.
Table 1: Calibration Curve for this compound
| Concentration (µg/mL) | Peak Area (Counts) |
| 0.5 | 15,234 |
| 1.0 | 31,567 |
| 5.0 | 155,890 |
| 10.0 | 320,112 |
| 25.0 | 798,543 |
| 50.0 | 1,654,321 |
| Linearity (R²) | 0.9995 |
Table 2: Method Validation Summary
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery %) | 95.8% |
| Precision (RSD %) | 4.2% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to final data analysis.
References
Application Notes and Protocols for Handling and Storage of Bis(1,3-dimethylbutyl) maleate
Note to the User: Following a comprehensive search, a specific Safety Data Sheet (SDS) for Bis(1,3-dimethylbutyl) maleate (CAS No. 105-52-2) was not publicly available. The information presented below is a general template based on best practices for handling similar chemical compounds. It is imperative to obtain the specific SDS from the manufacturer or supplier before handling this substance. The information in the SDS will contain critical safety, handling, and storage details specific to this compound and must supersede the general guidance provided in this document.
Introduction
This document provides general guidance for the proper handling and storage of this compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel, maintain the integrity of the compound, and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly familiar with its potential hazards. A comprehensive risk assessment should be conducted before commencing any work.
2.1 General Hazards (Hypothetical)
Based on structurally similar compounds, this compound may present the following hazards. This is not an exhaustive list and must be verified with the official SDS.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
2.2 Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Glove breakthrough time should be considered for prolonged tasks. |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory Protection | To be used in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Experimental Protocols
3.1 Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard warnings.
-
Record the date of receipt on the container.
3.2 Handling and Dispensing
-
All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary PPE is worn correctly before handling the substance.
-
Use only compatible and clean laboratory equipment (e.g., glass, stainless steel).
-
When transferring or dispensing, avoid splashing.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
3.3 Storage
-
Store containers in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition, heat, and direct sunlight.
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Ensure the storage area is clearly marked with the appropriate hazard signs.
-
Containers should be stored upright and tightly sealed.
3.4 Spill and Leak Procedures
-
Small Spills:
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
3.5 Waste Disposal
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Waste should be collected in a designated, labeled, and sealed container.
-
Do not dispose of this chemical down the drain.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately, and medical attention should be sought.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. |
Diagrams
Caption: Workflow for Safe Handling and Storage of Chemicals.
Application Notes and Protocols: Bis(1,3-dimethylbutyl) Maleate in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1,3-dimethylbutyl) maleate is a sterically hindered, branched-chain dialkyl maleate monomer. Its unique structure, featuring bulky 1,3-dimethylbutyl ester groups, is anticipated to impart distinct properties to copolymers, such as increased hydrophobicity, altered glass transition temperatures, and potentially unique degradation profiles. These characteristics make it a monomer of interest for the synthesis of novel polymers for specialized applications, including drug delivery systems, biomaterials, and specialty adhesives.
This document provides an overview of the potential use of this compound in copolymerization reactions, including theoretical considerations, generalized experimental protocols, and characterization methods. Due to the limited availability of specific experimental data for this particular monomer in publicly accessible literature, the following protocols and discussions are based on established principles of maleate copolymerization and data from structurally similar monomers.
Theoretical Considerations for Copolymerization
The copolymerization behavior of dialkyl maleates is well-documented. Due to the symmetric substitution around the double bond, maleates generally exhibit a low tendency for homopolymerization under typical free-radical conditions. However, they readily copolymerize with a variety of electron-donating comonomers, often in an alternating fashion.
Potential Comonomers for this compound:
-
Styrene and its derivatives: Copolymerization with styrene is expected to yield copolymers with tailored thermal and mechanical properties.
-
Vinyl ethers: These comonomers are known to form alternating copolymers with maleates.
-
N-vinyl amides (e.g., N-vinylpyrrolidone): Incorporation of these monomers can enhance hydrophilicity and biocompatibility.
-
Acrylic and methacrylic esters: While less common, copolymerization with acrylates and methacrylates can lead to materials with a broad range of properties.
The bulky 1,3-dimethylbutyl groups are expected to influence the reactivity ratios of the copolymerization, potentially leading to different copolymer compositions and microstructures compared to less hindered maleates.
Experimental Protocols
The following are generalized protocols for the free-radical copolymerization of this compound with a comonomer, such as styrene. These should be considered as starting points and may require optimization.
Protocol 1: Bulk Copolymerization
-
Materials:
-
This compound
-
Styrene (or other comonomer), freshly distilled to remove inhibitors
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Reaction vessel (e.g., Schlenk tube or sealed ampoule)
-
Nitrogen or argon source
-
Solvent for precipitation (e.g., methanol, ethanol, or hexane)
-
-
Procedure:
-
To a reaction vessel, add the desired molar ratio of this compound and the comonomer.
-
Add the free-radical initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Seal the reaction vessel and deoxygenate the mixture by purging with an inert gas (nitrogen or argon) for 15-30 minutes, or by three freeze-pump-thaw cycles.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction mixture will become more viscous as the polymerization progresses. To keep conversions low for reactivity ratio determination, shorter reaction times are necessary.[1][2]
-
Terminate the polymerization by cooling the vessel in an ice bath.
-
Dissolve the viscous product in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform).
-
Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated copolymer and wash with the non-solvent to remove unreacted monomers and initiator residues.
-
Dry the copolymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Protocol 2: Solution Copolymerization
-
Materials:
-
Same as for bulk polymerization.
-
Anhydrous solvent (e.g., toluene, dioxane, or THF).
-
-
Procedure:
-
In a reaction vessel, dissolve the desired amounts of this compound and the comonomer in a suitable solvent. The total monomer concentration is typically in the range of 1-5 M.
-
Add the free-radical initiator.
-
Deoxygenate the solution as described for bulk polymerization.
-
Heat the reaction mixture to the desired temperature with stirring.
-
After the desired reaction time, terminate the polymerization by cooling.
-
Isolate the copolymer by precipitation in a non-solvent as described in the bulk polymerization protocol.
-
Filter, wash, and dry the copolymer.
-
Characterization of Copolymers
The following table summarizes key characterization techniques for the resulting copolymers.
| Property to be Determined | Technique | Typical Information Obtained |
| Copolymer Composition | Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy | Molar ratio of monomer units in the copolymer chain. |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups from both monomers. |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition temperature and degradation profile. |
Quantitative Data from Analogous Systems
| Monomer 1 | Monomer 2 | r₁ | r₂ | Copolymerization System |
| Diethyl Maleate | Methyl Methacrylate | - | - | Data on reactivity ratios for this system have been noted as potentially inaccurate in older literature, highlighting the need for careful experimental determination.[3] |
| Dibutyltin Maleate | Styrene | - | - | Reactivity ratios were calculated using the Fineman-Ross method.[1] |
| Dibutyltin Maleate | Butyl Acrylate | - | - | The copolymerization showed higher overall conversion compared to copolymerization with styrene.[1] |
Note: Specific reactivity ratio values (r₁ and r₂) are highly dependent on the specific comonomer and reaction conditions and have been omitted as they are not directly transferable.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of copolymers containing this compound.
Caption: General workflow for the synthesis of this compound copolymers.
Caption: Workflow for the characterization of this compound copolymers.
Potential Applications in Drug Development
Copolymers incorporating this compound could find applications in drug development due to the following potential properties:
-
Controlled Drug Release: The bulky and hydrophobic nature of the 1,3-dimethylbutyl groups could be utilized to modulate the release kinetics of encapsulated hydrophobic drugs from nanoparticle or microparticle formulations.
-
Biomaterial Scaffolds: The monomer could be incorporated into biodegradable polyesters for tissue engineering applications, where its structure could influence the mechanical properties and degradation rate of the scaffold.
-
Amphiphilic Block Copolymers: Synthesis of block copolymers containing a hydrophilic block and a hydrophobic block with this compound could lead to the formation of micelles for drug solubilization and delivery.[4][5]
Further research and experimentation are necessary to fully elucidate the properties and potential of this compound as a monomer in the development of advanced materials for the pharmaceutical and biomedical fields.
References
- 1. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity Ratios for Organotin Copolymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-copolymerizations-of-methyl-methacrylate-with-diethyl-maleate-and-diethyl-fumarate - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Amphiphilic block copolymers-based mixed micelles for noninvasive drug delivery [ouci.dntb.gov.ua]
Application of Bis(1,3-dimethylbutyl) Maleate in Coatings and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1,3-dimethylbutyl) maleate is a dialkyl maleate ester that holds potential for application in the formulation of advanced coatings and adhesives. While specific data for this exact compound is limited in publicly available literature, its chemical structure suggests its utility as a reactive intermediate and a performance-enhancing additive. This document provides detailed application notes and experimental protocols based on the established functionalities of similar dialkyl maleates, offering a foundational guide for researchers and formulators. The primary applications explored are its role as a precursor in the synthesis of polyaspartic esters for high-performance coatings and as a plasticizer to modify the mechanical properties of adhesive formulations.
Application in High-Performance Coatings
This compound can serve as a key building block in the synthesis of polyaspartic esters through the Michael addition reaction with primary diamines. These resulting polyaspartic esters are valuable as reactive components in two-component (2K) polyurethane coatings, offering low viscosity, rapid curing, and excellent film properties.
Logical Relationship: Synthesis of Polyaspartic Esters
Caption: Synthesis of Polyurethane Coatings from this compound.
Experimental Protocol: Synthesis of a Polyaspartic Ester from this compound
This protocol is adapted from methodologies used for similar dialkyl maleates.
Materials:
-
This compound
-
Hexamethylene diamine (or other suitable primary diamine)
-
Nitrogen gas supply
-
Reaction vessel with stirrer, thermocouple, and addition funnel
-
Heating mantle and cooling bath
Procedure:
-
Equip a clean, dry reaction vessel with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel.
-
Charge the reaction vessel with the primary diamine.
-
Purge the vessel with dry nitrogen and maintain a slight positive pressure throughout the reaction.
-
Begin stirring the diamine and control the temperature to 25°C using a cooling bath.
-
Slowly add this compound to the reaction vessel via the addition funnel over a period of 2-3 hours. The molar ratio of maleate to diamine should be approximately 2:1.
-
Monitor the reaction temperature closely. A slight exotherm may be observed. Maintain the temperature at 25-30°C.
-
After the addition is complete, raise the temperature of the reaction mixture to 60°C and hold for 2-4 hours to ensure the reaction goes to completion.
-
Monitor the progress of the reaction by techniques such as titration to determine the remaining unsaturation (maleate content).
-
Once the reaction is complete (typically >98% conversion), cool the resulting polyaspartic ester to room temperature and store under a nitrogen blanket.
Application in Adhesives as a Plasticizer
In adhesive formulations, this compound can function as a plasticizer. Plasticizers are added to polymers to increase their flexibility, reduce viscosity, and improve toughness and impact resistance. The branched alkyl chains of the 1,3-dimethylbutyl groups are expected to provide good compatibility with a range of polymer binders.
Experimental Workflow: Evaluation of Plasticizer Efficacy
Caption: Workflow for Evaluating this compound as a Plasticizer.
Experimental Protocol: Incorporation and Evaluation of this compound as a Plasticizer in a Model Adhesive
Materials:
-
Base adhesive polymer (e.g., polyvinyl acetate emulsion, acrylic polymer)
-
This compound
-
Laboratory mixer
-
Viscometer
-
Substrates for adhesion testing (e.g., glass slides, metal coupons, wood strips)
-
Tensile tester
Procedure:
-
Formulation:
-
Prepare a control adhesive formulation without any plasticizer.
-
Prepare a series of experimental formulations by adding this compound at varying concentrations (e.g., 5%, 10%, 15% by weight of the base polymer).
-
Add the plasticizer slowly to the base polymer under constant, moderate agitation in a laboratory mixer until a homogeneous mixture is obtained.
-
-
Viscosity Measurement:
-
Measure the viscosity of the control and experimental formulations using a suitable viscometer (e.g., Brookfield viscometer) at a controlled temperature.
-
-
Film Preparation:
-
Cast films of each formulation onto a non-stick surface using a drawdown bar to achieve a uniform thickness.
-
Allow the films to cure/dry under controlled conditions (temperature and humidity).
-
-
Mechanical Testing:
-
Cut the cured films into dumbbell shapes for tensile testing.
-
Measure the tensile strength and elongation at break using a tensile tester according to standard methods (e.g., ASTM D882).
-
-
Adhesion Testing:
-
Prepare lap shear specimens by bonding two substrates together with a controlled amount of each adhesive formulation.
-
Allow the bonds to cure fully.
-
Measure the lap shear strength using a tensile tester according to standard methods (e.g., ASTM D1002).
-
Quantitative Data Summary
| Property | Expected Effect of Adding this compound | Rationale |
| In Coatings (as Polyaspartate Precursor) | ||
| Viscosity of Formulation | Decrease | Acts as a reactive diluent, reducing the viscosity of the polyisocyanate component. |
| Curing Time | Decrease (compared to standard polyols) | The reaction between the aspartate and isocyanate is typically rapid at ambient temperatures. |
| Film Hardness | May decrease slightly | The flexible alkyl chains may impart some flexibility to the final film. |
| Adhesion | Likely to be good | Polyurethane coatings are known for excellent adhesion to a variety of substrates. |
| In Adhesives (as Plasticizer) | ||
| Viscosity of Formulation | Decrease | The low molecular weight of the plasticizer reduces the internal friction of the polymer chains. |
| Tensile Strength | Decrease | Plasticizers reduce the intermolecular forces between polymer chains, leading to lower strength. |
| Elongation at Break | Increase | Increased chain mobility allows for greater deformation before failure. |
| Hardness (Shore A) | Decrease | The "softening" effect of the plasticizer reduces the hardness of the cured adhesive. |
| Adhesion Strength | May increase or decrease | The effect on adhesion is formulation-dependent and needs to be experimentally determined. |
Conclusion
This compound presents a promising, though currently under-documented, candidate for use in advanced coatings and adhesives. The protocols and expected trends provided herein, based on the established chemistry of similar compounds, offer a robust starting point for researchers. It is imperative that these general methodologies be adapted and validated with specific experimental data to fully characterize the performance of this compound in novel formulations. Careful and systematic evaluation will be key to unlocking its full potential in these applications.
Application Notes and Protocols for the Experimental Use of Bis(1,3-dimethylbutyl) maleate as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1,3-dimethylbutyl) maleate (CAS No. 105-52-2) is a chemical compound with potential for use as a novel fragrance ingredient. Its molecular structure suggests the possibility of unique olfactory properties. This document outlines the application notes and experimental protocols necessary to evaluate its suitability and safety as a fragrance ingredient. The following sections provide a framework for the systematic investigation of this compound, from initial characterization to comprehensive safety and performance assessments, in line with industry standards set by organizations such as the Research Institute for Fragrance Materials (RIFM).
Physicochemical Properties and Preliminary Olfactory Assessment
A thorough understanding of the physicochemical properties of a potential fragrance ingredient is fundamental to its evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C16H28O4 | --- |
| Molecular Weight | 284.39 g/mol | --- |
| CAS Number | 105-52-2 | --- |
| Appearance | To be determined | Visual Inspection |
| Odor Profile | To be determined | Olfactory Panel |
| Purity | >95% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Boiling Point | To be determined | OECD TG 103 |
| Vapor Pressure | To be determined | OECD TG 104 |
| Log P (Octanol/Water Partition Coefficient) | To be determined | OECD TG 117 |
| Water Solubility | To be determined | OECD TG 105 |
Experimental Protocol 2.1: Purity and Identification
Objective: To determine the purity of the this compound sample and identify any potential impurities.
Methodology:
-
Prepare a 1% solution of this compound in a suitable solvent (e.g., ethanol).
-
Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the components of the sample based on their boiling points and polarity.
-
The MS will provide mass spectra for each separated component, allowing for identification against a spectral library.
-
Purity is calculated based on the relative peak area of the target compound.
Experimental Protocol 2.2: Preliminary Olfactory Evaluation
Objective: To characterize the odor profile of this compound.
Methodology:
-
Prepare a series of dilutions of the purified compound in a neutral solvent (e.g., ethanol) at concentrations of 10%, 1%, and 0.1%.
-
Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.
-
A panel of at least three trained perfumers should evaluate the odor at different time points (top note, heart note, base note) and provide descriptive terms for the scent.
Safety Assessment
The safety of a new fragrance ingredient is paramount. The following protocols are based on established guidelines for dermal and systemic toxicity.
Dermal Toxicity
Table 2: Summary of Dermal Toxicity Studies
| Test | Endpoint | Result | Method |
| Skin Irritation/Corrosion | Primary Irritation Index | To be determined | OECD TG 404 |
| Skin Sensitization | Local Lymph Node Assay (LLNA) EC3 Value | To be determined | OECD TG 429 |
| Phototoxicity | Phototoxicity Index | To be determined | OECD TG 432 |
| Dermal Absorption | % Absorption | To be determined | OECD TG 428 |
Experimental Protocol 3.1.1: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
Objective: To assess the skin irritation potential of this compound.
Methodology:
-
A reconstructed human epidermis (RhE) model is used.
-
The test substance is applied topically to the tissue surface.
-
After a defined exposure period, the substance is washed off.
-
Cell viability is determined by enzymatic conversion of MTT into a colored formazan salt, which is quantified spectrophotometrically.
-
A reduction in cell viability below a certain threshold indicates irritation potential.
Experimental Protocol 3.1.2: Skin Sensitization: Local Lymph Node Assay (LLNA)
Objective: To determine the skin sensitizing potential of this compound.
Methodology:
-
Apply different concentrations of the test substance to the dorsal surface of the ears of mice for three consecutive days.
-
On day 5, inject the mice with a radioactive tracer (e.g., 3H-methyl thymidine).
-
On day 6, excise the auricular lymph nodes and measure the incorporation of the radioactive tracer as an indicator of lymphocyte proliferation.
-
A stimulation index (SI) of 3 or greater is considered a positive response. The EC3 value (the concentration required to produce an SI of 3) is calculated.
Experimental Workflow for Dermal Safety Assessment
Caption: Dermal Safety Assessment Workflow for a Novel Fragrance Ingredient.
Systemic Toxicity
Table 3: Summary of Systemic Toxicity Studies
| Test | Endpoint | Result | Method |
| Acute Oral Toxicity | LD50 | To be determined | OECD TG 420 |
| Repeated Dose Toxicity (28-day) | NOAEL | To be determined | OECD TG 407 |
| Genotoxicity (Ames Test) | Mutagenicity | To be determined | OECD TG 471 |
Experimental Protocol 3.2.1: Acute Oral Toxicity - Fixed Dose Procedure
Objective: To determine the acute oral toxicity of this compound.
Methodology:
-
Administer the test substance by gavage to fasted female rats at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
The test is conducted in a stepwise manner, with the dose for the next animal being determined by the outcome of the previous one.
-
The result is the dose level that causes evident toxicity but no mortality.
Experimental Protocol 3.2.2: Repeated Dose 28-Day Oral Toxicity Study
Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound.
Methodology:
-
Administer the test substance daily by gavage to groups of rats at three different dose levels for 28 days.
-
A control group receives the vehicle only.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.
-
At the end of the study, conduct hematology, clinical biochemistry, and a full histopathological examination of organs.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Systemic Toxicity Assessment Logic
Caption: Decision Logic for Systemic Toxicity Assessment of Fragrance Ingredients.
Fragrance Performance Evaluation
Once the safety of this compound has been established, its performance as a fragrance ingredient can be evaluated.
Table 4: Fragrance Performance Metrics
| Parameter | Measurement | Result |
| Odor Intensity | 1-10 Scale | To be determined |
| Substantivity on Skin | Duration (hours) | To be determined |
| Stability in Product Base (e.g., lotion, soap) | % Remaining after 4 weeks at 40°C | To be determined |
| Volatility | Evaporation Rate | To be determined |
Experimental Protocol 4.1: Substantivity on Skin
Objective: To measure the duration of the fragrance on the skin.
Methodology:
-
Apply a standardized amount of a 1% solution of the fragrance ingredient in ethanol to the forearms of a panel of volunteers.
-
At regular intervals (e.g., 1, 2, 4, 6, 8 hours), the panelists and a trained evaluator assess the odor intensity on a scale of 1 to 10.
-
The time at which the odor is no longer perceptible is recorded as the substantivity.
Experimental Protocol 4.2: Stability in Product Base
Objective: To assess the chemical stability of the fragrance ingredient in a representative product formulation.
Methodology:
-
Incorporate this compound at a typical use level (e.g., 0.5%) into a standard lotion or soap base.
-
Store samples at elevated temperatures (e.g., 40°C) and under light exposure for a period of 4 to 12 weeks.
-
At specified time points, analyze the samples by GC-MS to quantify the remaining amount of the fragrance ingredient.
-
Also, perform an olfactory evaluation to check for any changes in the odor profile.
Conclusion
The experimental use of this compound as a fragrance ingredient requires a rigorous and systematic approach to ensure both its safety and efficacy. The protocols and application notes provided in this document offer a comprehensive framework for this evaluation. All experiments should be conducted in accordance with Good Laboratory Practices (GLP) and relevant regulatory guidelines. The successful completion of these studies will provide the necessary data to support the potential inclusion of this compound in fragrance formulations for consumer products.
Troubleshooting & Optimization
Identifying and minimizing side products in Bis(1,3-dimethylbutyl) maleate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(1,3-dimethylbutyl) maleate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and minimization of side products.
Issue 1: Low Yield of this compound and Presence of Monoester
-
Question: My reaction shows a low conversion to the desired diester, and I am observing a significant amount of mono(1,3-dimethylbutyl) maleate. How can I improve the yield of the diester?
-
Answer: The formation of this compound from maleic anhydride or maleic acid is a two-step equilibrium reaction. The presence of the monoester, mono(1,3-dimethylbutyl) maleate, is indicative of an incomplete second esterification step. To drive the reaction towards the formation of the diester, it is crucial to remove the water produced during the reaction.[1][2][3]
Troubleshooting Steps:
-
Enhance Water Removal:
-
Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane) to azeotropically remove water as it is formed.
-
If not using a Dean-Stark, consider adding a drying agent or performing the reaction under vacuum to facilitate water removal.
-
-
Increase Alcohol Stoichiometry: Use a larger excess of 1,3-dimethylbutanol to shift the equilibrium towards the product side.
-
Optimize Catalyst Loading: Ensure the appropriate concentration of the acid catalyst is used. Too little catalyst will result in a slow reaction, while too much can promote side reactions.
-
Increase Reaction Time: The second esterification step is often slower than the first. Extending the reaction time may allow for a more complete conversion to the diester.
-
Issue 2: Presence of Fumarate Isomers in the Product Mixture
-
Question: My product is contaminated with Bis(1,3-dimethylbutyl) fumarate and/or mono(1,3-dimethylbutyl) fumarate. What causes this, and how can I prevent it?
-
Answer: Maleic acid and its esters can undergo isomerization to the more thermodynamically stable trans-isomers, fumaric acid and its corresponding esters.[1] This isomerization is often catalyzed by acid and higher temperatures.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessively high reaction temperatures. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing isomerization. Monitor the reaction temperature closely.
-
Limit Reaction Time: Prolonged exposure to acidic conditions and heat can increase the extent of isomerization. Aim for the minimum reaction time required for complete conversion to the maleate diester.
-
Choice of Catalyst: While strong protic acids like sulfuric acid are effective for esterification, they can also promote isomerization. Consider exploring milder catalysts or solid acid catalysts which may offer higher selectivity.[4]
-
Issue 3: Formation of High-Boiling Impurities and Color Change in the Reaction Mixture
-
Question: I am observing the formation of a high-boiling impurity, and my reaction mixture is turning dark. What could be the cause?
-
Answer: The formation of high-boiling impurities and a change in color can be due to several factors, including the formation of di(1,3-dimethylbutyl) ether and degradation of the starting materials or products. Ether formation is a common side reaction of alcohols in the presence of strong acids and heat.[4]
Troubleshooting Steps:
-
Moderate Reaction Temperature: High temperatures significantly accelerate the rate of ether formation. Maintain the lowest effective temperature for the esterification.
-
Catalyst Choice and Concentration: Strong acids like sulfuric acid are particularly prone to causing alcohol dehydration to form ethers. Using a lower concentration of the catalyst or switching to a solid acid catalyst can mitigate this side reaction.
-
Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen, argon) can prevent oxidative degradation of the reactants and products, which can also lead to color formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major side products in the synthesis of this compound?
A1: The primary side products are typically:
-
Mono(1,3-dimethylbutyl) maleate (incomplete reaction)
-
Bis(1,3-dimethylbutyl) fumarate (isomerization)
-
Mono(1,3-dimethylbutyl) fumarate (isomerization of the monoester)
-
Di(1,3-dimethylbutyl) ether (alcohol self-condensation)
-
Unreacted maleic acid or maleic anhydride
-
Water
Q2: What analytical techniques are suitable for identifying and quantifying these side products?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components like the desired product, fumarate isomer, unreacted alcohol, and ether byproduct.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components like the monoesters and unreacted maleic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify major impurities by comparing the integrals of characteristic peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (e.g., ester C=O, C-O, and absence of acid O-H).
Q3: How can I purify the final this compound product?
A3: Purification typically involves several steps:
-
Neutralization and Washing: After the reaction, the mixture should be cooled and washed with a basic solution (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted acidic species.[5] This is followed by washing with water and then brine to remove water-soluble impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Distillation: Fractional distillation under reduced pressure is the most common method to separate the desired diester from lower-boiling components (like the alcohol and ether) and higher-boiling impurities.
Data Presentation
Table 1: Hypothetical Side Product Profile under Different Reaction Conditions
| Condition | This compound (%) | Mono(1,3-dimethylbutyl) maleate (%) | Bis(1,3-dimethylbutyl) fumarate (%) | Di(1,3-dimethylbutyl) ether (%) |
| Standard (120°C, 8h, H₂SO₄) | 85 | 8 | 5 | 2 |
| High Temp. (150°C, 8h, H₂SO₄) | 75 | 4 | 15 | 6 |
| Short Time (120°C, 4h, H₂SO₄) | 60 | 35 | 3 | 2 |
| Solid Catalyst (120°C, 8h, Amberlyst-15) | 90 | 6 | 3 | 1 |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantify by peak area percentage.
Visualizations
References
- 1. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 2. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. research.rug.nl [research.rug.nl]
- 5. US4795824A - Process for the production of dialkyl maleates - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Maleate Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of maleate esters. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during maleate ester synthesis, offering potential causes and solutions.
1. Low or No Product Yield
Question: I am observing a very low yield of my desired maleate ester. What are the potential causes and how can I improve it?
Answer:
Low yield in maleate ester synthesis is a common issue that can stem from several factors. The esterification of maleic anhydride or maleic acid is a reversible reaction, and pushing the equilibrium towards the product side is crucial for high yields.[1][2] Here are the primary aspects to investigate:
-
Inefficient Water Removal: The formation of water as a byproduct can inhibit the forward reaction and shift the equilibrium back towards the reactants.[3][4]
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.
-
Solution: Ensure the reaction is conducted at an appropriate temperature. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable byproducts.[7] A typical temperature range for maleate ester synthesis is between 80°C and 150°C.[2][8] For instance, the synthesis of diethyl maleate is often carried out at reflux temperature.[9]
-
-
Inadequate Catalyst Activity or Concentration: An acid catalyst is typically required for the second, slower step of diester formation.[10]
-
Solution: Ensure the catalyst is active and used in an appropriate concentration. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like acidic ion-exchange resins.[7][11] The optimal catalyst concentration needs to be determined experimentally, but a general starting point is a small percentage of the total reaction mass.[12]
-
-
Unfavorable Molar Ratio of Reactants: The stoichiometry of the alcohol and the maleic anhydride/acid affects the extent of esterification.
2. Formation of Undesired Byproducts
Question: My final product is contaminated with significant amounts of byproducts, such as fumaric acid esters. How can I minimize their formation?
Answer:
The formation of byproducts is a common challenge, with the isomerization of maleate to the more stable fumarate being a primary concern, especially at higher temperatures.[13]
-
Isomerization to Fumarate: This is a thermally induced process.
-
Solution: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they also promote the isomerization of the maleate product to the fumarate isomer.[13] It is crucial to find an optimal temperature that provides a good reaction rate without significant isomerization.
-
-
Formation of Maleic Acid: Incomplete esterification or hydrolysis of the product can lead to the presence of maleic acid.[7]
3. Difficulty in Product Purification
Question: I am struggling to purify my maleate ester from the reaction mixture. What are the recommended purification techniques?
Answer:
Purification of the crude product is essential to obtain a high-purity maleate ester.
-
Removal of Catalyst and Unreacted Acid:
-
Solution: After the reaction is complete, the mixture should be cooled and washed with water to remove the alcohol and any water-soluble components. A subsequent wash with a sodium bicarbonate or sodium carbonate solution will neutralize and remove any remaining acidic catalyst and unreacted maleic acid.[9][14]
-
-
Separation of the Ester:
-
Solution: The ester is typically extracted into an organic solvent. After washing, the organic layer containing the ester is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[1]
-
-
Final Purification:
-
Solution: The final purification is usually achieved by distillation under reduced pressure (vacuum distillation).[1][15] This allows for the separation of the desired ester from any non-volatile impurities and the solvent. The boiling point of the specific maleate ester will determine the required temperature and pressure for distillation. For example, diethyl maleate is collected at a boiling point of 216-220°C at atmospheric pressure.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for maleate ester synthesis?
A1: The esterification of maleic anhydride with an alcohol generally proceeds in two steps. The first step is a rapid, non-catalytic ring-opening of the maleic anhydride by the alcohol to form a monoester.[10] The second step is the esterification of the remaining carboxylic acid group to form the diester. This second step is slower and reversible, typically requiring an acid catalyst to proceed at a reasonable rate.[10]
Q2: Which type of catalyst is best for maleate ester synthesis?
A2: The choice of catalyst depends on the specific reaction conditions and desired outcome.
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are effective and inexpensive catalysts.[7] However, they can cause equipment corrosion and require neutralization and removal during work-up, which can lead to waste generation.[11]
-
Heterogeneous Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst) and zeolites are environmentally friendlier alternatives.[1][3] They are less corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable.[16]
Q3: How does the molar ratio of alcohol to maleic anhydride affect the product distribution?
A3: The molar ratio is a critical factor in determining whether the monoester or diester is the major product.
-
For Monoester Synthesis: A 1:1 molar ratio of maleic anhydride to alcohol will favor the formation of the monoester.[6]
-
For Diester Synthesis: A significant excess of the alcohol is used to drive the reaction towards the formation of the diester.[6] Molar ratios of alcohol to maleic anhydride can range from 3:1 to as high as 12:1.[8]
Q4: What is the role of a Dean-Stark apparatus in this synthesis?
A4: A Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed.[5] This is crucial because the esterification reaction is an equilibrium process.[6] By removing one of the products (water), the equilibrium is shifted to the right, favoring the formation of the ester product and thereby increasing the overall yield, according to Le Chatelier's principle.[5]
Q5: Can I use maleic acid instead of maleic anhydride as a starting material?
A5: Yes, maleic acid can be used as the starting material for the synthesis of maleate esters.[7] The reaction is a direct esterification of the two carboxylic acid groups with the alcohol in the presence of an acid catalyst. The overall principles of optimizing reaction conditions, such as temperature, catalyst, molar ratio, and water removal, remain the same.[3]
Data Presentation
Table 1: Comparison of Catalysts for Dimethyl Maleate Synthesis from Maleic Acid and Methanol
| Catalyst | Temperature (°C) | Catalyst Amount (g) | Reaction Time (min) | Max. Conversion (%) | Reference |
| Molybdate Sulfuric Acid (MSA) | 120 | 0.27 | 103 | 87.6 | [5] |
| Immobilized Candida antarctica lipase B | 62.5 | 0.27 | 249 | 72.3 | [5] |
Table 2: Investigated Parameter Ranges for Diethyl Maleate Synthesis from Maleic Acid and Ethanol
| Parameter | Range | Reference |
| Temperature | 323 - 353 K (50 - 80 °C) | [13] |
| Molar Ratio (Acid:Alcohol) | 1:4 - 1:10 | [13] |
| Catalyst Loading (Indion 730) | 50 - 120 kg/m ³ | [13] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Maleate from Maleic Anhydride and Ethanol
This protocol describes a general laboratory procedure for the synthesis of diethyl maleate.
Materials:
-
Maleic anhydride
-
Absolute ethanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene (or another suitable azeotropic solvent)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine maleic anhydride, a 3 to 6-fold molar excess of absolute ethanol, and a suitable amount of toluene.[8]
-
Add a few boiling chips to ensure smooth boiling.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% of the total reactant weight).
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.[1]
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The temperature will depend on the boiling point of the solvent mixture.
-
Continuously stir the reaction mixture.
-
Water will be formed and collected in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed. This can take several hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Distilled water to remove the excess ethanol.
-
Saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted maleic acid. Be cautious as CO2 gas will be evolved.
-
Distilled water again to remove any remaining salts.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene by simple distillation or rotary evaporation.
-
Purify the crude diethyl maleate by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure. Diethyl maleate has a boiling point of approximately 225 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.[17]
-
Visualizations
Caption: Experimental workflow for the synthesis of diethyl maleate.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN105399623A - Diethyl maleate preparation method - Google Patents [patents.google.com]
- 2. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
- 3. isites.info [isites.info]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - How to synthesize diethyl maleate using furfural? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid - Google Patents [patents.google.com]
- 11. CN104262140A - Method and device for producing diethyl maleate by virtue of rectification and steam osmosis coupling - Google Patents [patents.google.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. ijcea.org [ijcea.org]
- 14. scienceready.com.au [scienceready.com.au]
- 15. CN106187775B - Method for purifying dimethyl maleate - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the degradation pathways of Bis(1,3-dimethylbutyl) maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Bis(1,3-dimethylbutyl) maleate.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: this compound is a diester and is primarily susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases). This process involves the cleavage of the two ester bonds, leading to the formation of maleic acid and two molecules of 1,3-dimethylbutanol. Under certain environmental conditions, particularly in the presence of specific microorganisms, biodegradation is a key degradation route.[1][2]
Q2: What are the main degradation products I should be looking for?
A2: The primary degradation products are maleic acid and 1,3-dimethylbutanol. You may also detect the monoester, (1,3-dimethylbutyl) maleate, as an intermediate, especially in the early stages of degradation or under conditions of incomplete hydrolysis.
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques.[3] GC-MS is well-suited for the analysis of the parent compound and the alcohol degradation product, while LC-MS/MS is ideal for analyzing the dicarboxylic acid (maleic acid) and the monoester intermediate without the need for derivatization.[3]
Q4: Are there any known challenges associated with the biodegradation studies of maleate plasticizers?
A4: Yes, the biodegradation rates can be influenced by several factors. For instance, the cis-configuration of maleates can sometimes result in slower degradation compared to their trans-isomers (fumarates).[1] The bioavailability of the plasticizer and the presence of a suitable microbial consortium with esterase activity are also crucial. Slower degradation rates have been observed with increasing side chain length and branching in some cases.[1]
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis in Chemical Degradation Studies
| Possible Cause | Suggestion |
| Insufficient Catalyst Concentration | Increase the concentration of the acid or base catalyst. For acid-catalyzed hydrolysis, ensure the use of a strong acid like HCl or H2SO4. For base-catalyzed hydrolysis (saponification), use a stoichiometric excess of a strong base like NaOH or KOH.[4] |
| Low Reaction Temperature | Increase the reaction temperature. Heating under reflux is a common practice for ester hydrolysis to increase the reaction rate.[5] |
| Poor Solubility of the Ester | Add a co-solvent such as tetrahydrofuran (THF) or acetonitrile to improve the solubility of the hydrophobic this compound in the aqueous reaction mixture. |
| Reversible Reaction (Acid Hydrolysis) | If performing acid-catalyzed hydrolysis, use a large excess of water to drive the equilibrium towards the products (maleic acid and 1,3-dimethylbutanol).[5] |
Issue 2: Unexpected Peaks in Chromatographic Analysis
| Possible Cause | Suggestion |
| Transesterification | If using an alcohol (e.g., methanol, ethanol) as a co-solvent in base-catalyzed hydrolysis, transesterification can occur, leading to the formation of different maleate esters. Use a non-alcoholic solvent like THF or acetonitrile. |
| Contamination from Labware | Plasticizers are ubiquitous in laboratory environments and can leach from plastic containers, pipette tips, and other equipment, leading to extraneous peaks. Use glassware for all sample preparation and storage, and rinse with a high-purity solvent before use. Running a solvent blank is crucial to identify potential contaminants. |
| Isomerization of Maleic Acid | Under certain conditions (e.g., heating, UV light), maleic acid (cis-isomer) can isomerize to fumaric acid (trans-isomer). Confirm the identity of the acid peak using a standard if this is a concern. |
| Derivatization Artifacts (GC-MS) | If using a derivatization step for GC-MS analysis, incomplete derivatization or side reactions can lead to multiple peaks for a single analyte. Optimize the derivatization conditions (temperature, time, reagent concentration) and use an internal standard to monitor the reaction efficiency. |
Issue 3: Low Recovery of Analytes During Sample Preparation
| Possible Cause | Suggestion |
| Inefficient Extraction | Optimize the liquid-liquid extraction protocol. Ensure the pH of the aqueous phase is appropriate for the analyte of interest (acidic for maleic acid, neutral or slightly basic for the ester and alcohol). Perform multiple extractions with smaller volumes of organic solvent for better efficiency. |
| Analyte Volatility (1,3-dimethylbutanol) | The alcohol degradation product may be volatile. Avoid excessive heating during solvent evaporation steps. Use a gentle stream of nitrogen for solvent removal if necessary. |
| Adsorption to Surfaces | Analytes can adsorb to the surfaces of glassware or vials. Silanizing glassware can help to minimize this effect, especially for trace-level analysis. |
Degradation Pathways
The degradation of this compound primarily proceeds through hydrolysis of the ester linkages. This can be a purely chemical process (acid- or base-catalyzed) or a biological one (enzyme-catalyzed).
Caption: Hydrolytic degradation pathway of this compound.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
-
Preparation of Reaction Mixture: In a round-bottom flask, dissolve a known concentration of this compound in a suitable solvent mixture (e.g., 1:1 acetonitrile:water).
-
Initiation of Hydrolysis: Add a strong acid (e.g., 1 M HCl) to the flask to act as a catalyst. The final acid concentration should be sufficient to ensure a low pH (e.g., pH 1-2).
-
Incubation: Heat the mixture under reflux at a controlled temperature (e.g., 70°C) for a specified period.
-
Time-Point Sampling: At regular intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Extraction: Immediately neutralize the aliquot with a base (e.g., NaOH) to stop the reaction. Extract the analytes using a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to optimize the extraction of both acidic and neutral components.
-
Analysis: Analyze the organic extract by GC-MS or LC-MS/MS to quantify the remaining parent compound and the formation of degradation products.
Protocol 2: Biodegradation Study Using a Microbial Consortium
-
Preparation of Culture Medium: Prepare a minimal salt medium and autoclave to sterilize.
-
Inoculation: Inoculate the sterile medium with a microbial consortium known to possess esterase activity (e.g., from activated sludge or a specific bacterial strain).
-
Addition of Substrate: Add this compound to the culture, either directly or dissolved in a minimal amount of a non-toxic solvent, to a final desired concentration.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, shaking at 150 rpm) for a defined period. Include a sterile control (no inoculum) to account for abiotic degradation.
-
Sampling and Extraction: At various time points, collect samples from the culture. Centrifuge to separate the biomass and extract the supernatant with an appropriate organic solvent.
-
Analysis: Analyze the extracts using a validated chromatographic method (GC-MS or LC-MS/MS) to monitor the disappearance of the parent compound and the appearance of degradation products.
Quantitative Data Summary
The following table provides hypothetical degradation data for this compound under different conditions, based on typical ester hydrolysis kinetics. This data is for illustrative purposes to guide experimental expectations.
| Condition | Time (hours) | This compound (%) | Mono(1,3-dimethylbutyl) maleate (%) | Maleic Acid (%) |
| Acid Hydrolysis (pH 2, 70°C) | 0 | 100 | 0 | 0 |
| 6 | 55 | 35 | 10 | |
| 12 | 25 | 45 | 30 | |
| 24 | 5 | 30 | 65 | |
| 48 | <1 | 5 | 95 | |
| Base Hydrolysis (pH 12, 25°C) | 0 | 100 | 0 | 0 |
| 2 | 40 | 40 | 20 | |
| 4 | 10 | 30 | 60 | |
| 8 | <1 | 10 | 90 | |
| 16 | <1 | <1 | >99 | |
| Biodegradation (Microbial Consortium) | 0 | 100 | 0 | 0 |
| 24 | 80 | 15 | 5 | |
| 48 | 50 | 25 | 25 | |
| 96 | 15 | 20 | 65 | |
| 168 | <5 | 5 | 90 |
Experimental Workflow Diagram
Caption: General workflow for studying the degradation of this compound.
References
Technical Support Center: Mitigating Interference of Bis(1,3-dimethylbutyl) maleate in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from Bis(1,3-dimethylbutyl) maleate in biological assays. While specific interference data for this compound is not extensively documented in scientific literature, it belongs to a class of compounds (diesters) that can be used as plasticizers. Plasticizers and other chemical leachables from laboratory consumables are known to be a source of assay interference.[1]
This guide offers strategies to minimize the impact of such chemical contaminants on your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound (CAS No. 105-52-2) is a chemical compound that, due to its properties, could potentially be used as a plasticizer.[2] Plasticizers are additives used to increase the flexibility and durability of plastics.[3] These molecules are not covalently bound to the polymer matrix and can leach into your experimental solutions, especially when using disposable plasticware.[1] Such leached substances can interfere with biological assays by interacting with reagents, enzymes, or cellular components, leading to variable or inaccurate results.[1][4]
Q2: What types of biological assays are susceptible to interference from plasticizers?
A2: A wide range of assays can be affected, particularly those with high sensitivity. This includes:
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Cell-based assays: Leachables can be cytotoxic, affecting cell viability and proliferation.[1]
-
Enzyme assays: Chemical contaminants can directly inhibit or, in some cases, activate enzymes, leading to false positives or negatives.
-
Receptor binding assays: Interfering compounds may compete with ligands for binding sites on receptors.
-
Immunoassays (e.g., ELISA): Leachables might interfere with antibody-antigen binding or enzyme-conjugated secondary antibodies.
-
Fluorescence- and luminescence-based assays: Some compounds can possess intrinsic fluorescent or quenching properties, or they can inhibit reporter enzymes like luciferase.[5]
Q3: How can I determine if this compound or other plasticizers are interfering with my experiment?
A3: Identifying interference requires a systematic approach. Key indicators include:
-
Inconsistent results: High variability between replicate wells, plates, or experimental days.
-
Poor reproducibility: Difficulty in reproducing results from previous experiments or other laboratories.
-
Unexplained assay drift: Gradual changes in signal over the duration of a high-throughput screen.
-
Discrepancies between different assay formats: A compound appearing active in one assay but inactive in an orthogonal assay.[5]
To confirm interference, you can perform specific control experiments as outlined in the troubleshooting guide below.
Troubleshooting Guide
Issue 1: High background signal or false positives in my assay.
This could be due to the intrinsic properties of a leached contaminant or its interaction with assay components.
Troubleshooting Steps:
-
Run a "reagent-only" control: Perform the assay in the absence of the biological target (e.g., enzyme or cells). A high signal in this control suggests direct interference with the detection system.
-
Test for autofluorescence/autoluminescence: If using a fluorescence or luminescence-based assay, measure the signal of the suspect well contents (without the specific assay reagents) at the relevant wavelengths.
-
Use alternative plasticware: Repeat a small-scale experiment using labware made from a different material (e.g., glass, polypropylene, or cyclic olefin copolymer) and compare the results.[4]
Workflow for Identifying False Positives:
Issue 2: Reduced signal or false negatives in my assay.
Leached compounds may be inhibiting a critical component of your assay.
Troubleshooting Steps:
-
Perform a positive control titration: Run your standard positive control in the suspect plasticware and in alternative labware (e.g., glass). A rightward shift in the dose-response curve in the plasticware suggests inhibition.
-
Pre-incubate assay buffer: Incubate the assay buffer in the plasticware for the same duration as your experiment. Then, use this "leachate-containing" buffer to run the assay in inert (e.g., glass) tubes and compare it to a control using fresh buffer.
-
Change lot numbers: If you suspect a specific batch of plasticware is contaminated, try a different lot number from the same manufacturer or switch to a different supplier.
Issue 3: Poor reproducibility and high data variability.
Inconsistent leaching can lead to significant well-to-well or plate-to-plate variation.
Troubleshooting Steps:
-
Standardize protocols: Ensure that incubation times, temperatures, and solvent exposure are consistent across all experiments.
-
Pre-rinse plasticware: Rinsing the plasticware with an appropriate solvent (e.g., ethanol or methanol, followed by thorough washing with deionized water and drying) can sometimes remove surface contaminants. Caution: Ensure the solvent is compatible with the plastic and will not cause more extensive leaching.
-
Select high-quality consumables: Opt for labware from manufacturers that certify their products to be free of leachables and extractables.[1]
Mitigation Strategies & Best Practices
To proactively minimize the risk of interference from this compound and other leachables, implement the following best practices in your laboratory.
| Strategy | Description | Key Considerations |
| Material Selection | Use labware made of materials less prone to leaching, such as glass, polypropylene (PP), or cyclic olefin copolymers (COC), especially for sensitive assays or long-term storage of reagents.[4] | Glass can be prone to protein adsorption; consider silanization. PP and COC are good alternatives for many applications. |
| Solvent Compatibility | Be mindful of the solvents used in your assays. Organic solvents can accelerate the leaching of plasticizers. | Consult solvent compatibility charts for your specific type of plasticware. |
| Pre-experimental Washing | For non-sterile applications, pre-washing plasticware can help remove surface contaminants. | Use a cleaning agent designed for laboratory use and rinse thoroughly with high-purity water. Avoid harsh detergents that may leave a residue.[6] |
| Minimize Storage Time | Avoid prolonged storage of aqueous buffers and reagents in plastic containers, as leaching can occur over time. | Prepare fresh solutions when possible, or store stock solutions in glass vials at the appropriate temperature. |
| Run Appropriate Controls | Always include controls to detect potential interference, such as "no-enzyme" or "no-cell" controls, and run assays in parallel in different types of containers as a validation step. | This is especially critical during assay development and high-throughput screening. |
| Use Certified Labware | Whenever possible, purchase plasticware that is certified by the manufacturer to be "leachable-free" or "endotoxin-free".[1] | This provides a higher degree of confidence but does not eliminate the need for proper controls. |
Logical Flow for Mitigating Interference:
By implementing these troubleshooting and mitigation strategies, researchers can enhance the quality and reliability of their experimental data, reducing the risk of costly and time-consuming artifacts arising from chemical contamination.
References
- 1. Preventing Leachable Plastic from Disrupting Bioassays | The Scientist [the-scientist.com]
- 2. 105-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Framework for a High-Throughput Screening Method to Assess Polymer/Plasticizer Miscibility: The Case of Hydrocarbons in Polyolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of Plasticizers on Plasma Protein Binding Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Enhancing the Long-Term Stability of Bis(1,3-dimethylbutyl) maleate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the long-term stability of Bis(1,3-dimethylbutyl) maleate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
-
Question: I am observing a rapid loss of my this compound sample when dissolved in an aqueous buffer. How can I prevent this?
-
Answer: The primary degradation pathway for maleate esters in aqueous environments is hydrolysis, where the ester bonds are cleaved to form maleic acid and 1,3-dimethylbutanol. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Recommendation:
-
pH Control: Maintain the pH of your solution in the slightly acidic to neutral range (pH 4-6). Both highly acidic and alkaline conditions can catalyze hydrolysis.
-
Temperature Control: Store solutions at low temperatures (2-8 °C) to decrease the rate of hydrolysis. Avoid elevated temperatures during processing and storage.
-
Use of Co-solvents: If your experimental design permits, consider using a co-solvent system (e.g., with ethanol or propylene glycol) to reduce the water activity and consequently slow down the hydrolysis rate.
-
-
Issue 2: Instability of the Compound Upon Exposure to Air
-
Question: My sample of this compound is showing signs of degradation (e.g., color change, viscosity change) even when stored neat or in a non-aqueous solvent. What could be the cause?
-
Answer: this compound is an unsaturated ester, which makes it susceptible to oxidation, particularly at the carbon-carbon double bond. This process can be initiated by exposure to oxygen, light, and the presence of trace metal impurities.
-
Recommendation:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to oxygen.
-
Antioxidants: The addition of a suitable antioxidant can effectively inhibit the oxidation process. Common choices for unsaturated esters include hindered phenols (e.g., BHT - Butylated hydroxytoluene) or other radical scavengers. The optimal concentration of the antioxidant should be determined experimentally but typically ranges from 0.01% to 0.1% by weight.
-
Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid).
-
-
Issue 3: Degradation During Photostability Studies
-
Question: I am observing significant degradation of my compound when exposed to UV light. How can I improve its photostability?
-
Answer: The double bond in maleate esters can absorb UV radiation, leading to photodegradation through various mechanisms, including isomerization to the corresponding fumarate and photo-oxidation.
-
Recommendation:
-
Light Protection: Store the compound in amber or opaque containers to protect it from light exposure.
-
UV Absorbers/Light Stabilizers: If the final application requires exposure to light, consider the addition of a UV absorber or a hindered amine light stabilizer (HALS). The selection of the appropriate stabilizer will depend on the specific application and potential interactions with other components in the formulation.
-
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation products of this compound?
-
The primary degradation products resulting from hydrolysis are maleic acid and 1,3-dimethylbutanol. Oxidation can lead to a variety of products, including epoxides, peroxides, and smaller-chain aldehydes and carboxylic acids.
-
-
How can I monitor the stability of my this compound sample?
-
A stability-indicating analytical method is crucial for monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact this compound from its potential degradation products.
-
-
What are the recommended long-term storage conditions for neat this compound?
-
For optimal long-term stability, it is recommended to store neat this compound in a tightly sealed, amber glass container, under an inert atmosphere (such as nitrogen or argon), and at a controlled cool temperature (2-8°C).
-
-
Are there any known incompatibilities with common excipients?
-
Strong acids, strong bases, and strong oxidizing agents are chemically incompatible with this compound and will likely accelerate its degradation. Compatibility with other excipients should be thoroughly evaluated on a case-by-case basis through comprehensive stability studies.
-
Data Presentation
Table 1: Illustrative Hydrolysis Half-lives of Unsaturated Esters under Various pH Conditions at 25°C
| Ester Compound | pH 4 | pH 7 | pH 9 |
| Generic Dialkyl Maleate (Illustrative) | ~ 1-2 years | ~ 3-6 months | ~ 1-2 weeks |
| Generic Dialkyl Fumarate (Illustrative) | > 5 years | ~ 1-2 years | ~ 6-12 months |
Note: This table provides illustrative data for similar compounds to demonstrate the significant effect of pH on stability. Actual values for this compound must be determined experimentally.
Table 2: Example of Antioxidant Effectiveness in Inhibiting Oxidation of Unsaturated Esters
| Antioxidant | Concentration (w/w) | Induction Period (hours at 110°C) |
| None | - | 5 |
| BHT | 0.1% | 25 |
| α-Tocopherol | 0.1% | 18 |
Note: This table is for illustrative purposes to show the typical effect of antioxidants on unsaturated esters. The effectiveness of a specific antioxidant for this compound should be confirmed through experimental studies.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with a UV detector
-
pH meter
-
Forced degradation chamber (temperature and humidity controlled)
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH prior to HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 N HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at room temperature.
-
Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the expected faster degradation rate.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
If necessary, repeat with 1 N NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, ensuring it is protected from light.
-
Withdraw samples at appropriate time points.
-
If no significant degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to a temperature of 60°C in a stability chamber for a period of 7 days.
-
Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark within the same chamber.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water/acetonitrile or water/methanol containing a suitable buffer.
-
The detection wavelength should be chosen based on the UV spectrum of this compound.
-
Analyze all stressed samples along with a control (unstressed) sample.
-
Calculate the percentage of degradation and identify the retention times of any degradation products.
-
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Characterization of common impurities found in commercial Bis(1,3-dimethylbutyl) maleate
Welcome to the technical support center for Bis(1,3-dimethylbutyl) maleate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing common impurities that may be present in commercial batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: The most common impurities in commercial this compound typically arise from the manufacturing process and subsequent storage. These can be categorized as follows:
-
Starting Materials: Unreacted starting materials are a primary source of impurities. These include Maleic Anhydride or Maleic Acid, and 1,3-Dimethylbutanol.
-
Reaction Intermediates: The esterification reaction proceeds in stages. Incomplete conversion can lead to the presence of the intermediate, Mono(1,3-dimethylbutyl) maleate.
-
Isomerization By-products: Under certain conditions, the maleate can isomerize to its more stable trans-isomer, resulting in the formation of Bis(1,3-dimethylbutyl) fumarate.
-
Degradation Products: Hydrolysis of the ester can occur in the presence of moisture, leading to the formation of Maleic Acid and 1,3-Dimethylbutanol.
-
Residual Solvents and Water: Water is a by-product of the esterification of maleic acid and can be present if not effectively removed.[1][2] Other solvents used in the synthesis or purification steps may also be present in trace amounts.
-
Catalyst Residues: Depending on the synthetic route, residues from acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) may be present.
Q2: How can I identify and quantify these impurities in my sample?
A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying non-volatile impurities such as Maleic Acid, Mono(1,3-dimethylbutyl) maleate, and the isomeric impurity, Bis(1,3-dimethylbutyl) fumarate. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with an acid modifier) and UV detection is commonly employed.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities like residual 1,3-Dimethylbutanol and other potential solvent residues. It can also be used to analyze the main component and some of the ester-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities and for confirming the identity of known impurities by comparing the spectra with reference standards. It can also be used for quantitative analysis.[5][6][7]
-
Karl Fischer Titration: This is the standard method for the accurate determination of water content in the material.[1][2][8][9]
Q3: What are the typical acceptance criteria for these impurities?
A3: The acceptable limits for impurities depend on the intended application of the this compound, particularly for use in drug development where regulatory guidelines (e.g., ICH) must be followed. For research purposes, the required purity will depend on the sensitivity of the experiment. It is crucial to consult the certificate of analysis provided by the supplier and to perform your own assessment to ensure the material is fit for your purpose. According to ICH guidelines, for new drug substances, impurities present at a level above 0.1% should generally be identified.[10]
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram.
| Possible Cause | Suggested Solution |
| Isomeric Impurity: The unknown peak could be the fumarate isomer, Bis(1,3-dimethylbutyl) fumarate. | Compare the retention time with a reference standard of the fumarate isomer if available. The fumarate isomer is a common process-related impurity. |
| Degradation Product: The sample may have degraded due to improper storage or handling. | Analyze the sample for the presence of maleic acid and 1,3-dimethylbutanol. Ensure the sample is stored in a tightly sealed container, protected from moisture and high temperatures. |
| Contamination: The impurity may have been introduced from an external source (e.g., solvent, glassware). | Review all sample handling procedures. Analyze a blank injection of the solvent used to dissolve the sample. |
| Novel Impurity: It could be a previously uncharacterized by-product from the synthesis. | Isolate the impurity using preparative HPLC and characterize its structure using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy. |
Issue 2: The water content of the material is higher than specified.
| Possible Cause | Suggested Solution |
| Improper Storage: The material is hygroscopic and has absorbed atmospheric moisture. | Store the material in a desiccator or under an inert atmosphere. Ensure the container is always tightly sealed after use. |
| Incomplete Drying during Manufacturing: The manufacturing process did not adequately remove water. | If the water content is critical for your application, consider drying the material under vacuum. For future purchases, specify a lower water content limit to the supplier. |
| Hydrolysis: The ester has started to hydrolyze, consuming water and forming maleic acid and the alcohol. | High water content can promote further degradation. If the material also shows an increase in acidic impurities, its stability may be compromised. |
Data Presentation
Table 1: Common Impurities and Recommended Analytical Techniques
| Impurity | Likely Source | Recommended Analytical Technique(s) | Typical Reporting Threshold (for drug substances) |
| Maleic Acid | Starting material, Hydrolysis | HPLC, Titration | ≤ 0.1% |
| 1,3-Dimethylbutanol | Starting material, Hydrolysis | GC-MS | Varies based on solvent guidelines |
| Mono(1,3-dimethylbutyl) maleate | Incomplete reaction | HPLC | ≤ 0.1% |
| Bis(1,3-dimethylbutyl) fumarate | Isomerization | HPLC | ≤ 0.15% |
| Water | Reaction by-product, atmospheric absorption | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Maleic Acid, Mono(1,3-dimethylbutyl) maleate, and Bis(1,3-dimethylbutyl) fumarate
-
Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for the Determination of Residual 1,3-Dimethylbutanol
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., isopropanol) at a known concentration. Prepare calibration standards of 1,3-dimethylbutanol in the same solvent.
Protocol 3: Karl Fischer Titration for Water Content
-
Method: Coulometric or Volumetric Karl Fischer Titration.
-
Apparatus: A commercial Karl Fischer titrator.
-
Reagents: Use commercially available Karl Fischer reagents suitable for the instrument and sample type (esters).
-
Procedure: Accurately weigh a suitable amount of the sample and add it to the titration cell. The instrument will automatically titrate the water and calculate the content. Follow the instrument manufacturer's instructions for operation and calibration.[1][2][8][9]
Visualizations
Caption: Workflow for the comprehensive characterization of impurities.
Caption: Troubleshooting decision tree for an unknown peak in HPLC analysis.
References
- 1. hiranuma.com [hiranuma.com]
- 2. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 3. fda.gov.tw [fda.gov.tw]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols involving Bis(1,3-dimethylbutyl) maleate for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining experimental protocols involving Bis(1,3-dimethylbutyl) maleate for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a diester with the molecular formula C16H28O4. It is typically a colorless liquid at room temperature and has low solubility in aqueous solutions but is more soluble in organic solvents like dichloromethane and chloroform.[1]
Q2: What are the potential applications of this compound?
A2: This compound is considered a versatile building block for synthesizing derivatives that may be used in pharmaceuticals, agrochemicals, and materials science.[1] It has also been explored for its potential use as a plasticizer to enhance the flexibility of polymers.[1]
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
A3: Inconsistent results with compounds like this compound are often linked to its low aqueous solubility.[1][2] This can lead to issues such as compound precipitation, inaccurate concentrations in your assay, and variable data.[2][3] It is crucial to ensure the compound is fully solubilized in your experimental setup.[2]
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: To improve solubility, you can initially dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final dilution in your aqueous buffer.[2][3] However, it is important to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts in your biological assay.[3] Sonication can also aid in the dissolution process.[2]
Q5: Are there any known stability issues with maleate-containing compounds?
A5: Maleate salts of some drugs have shown instability in certain formulations, such as converting to a free base form, which can lead to a loss of potency.[4] While this compound is not a salt, it is important to consider the pH of your experimental system, as pH can influence the stability and solubility of related compounds.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no biological activity observed | Compound Precipitation: Due to low aqueous solubility, the compound may be precipitating out of the solution, leading to a lower effective concentration.[2][3] | 1. Solubility Test: Before conducting the bioassay, perform a visual solubility test of the compound in your assay buffer at the desired concentration. 2. Use of Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the final assay medium. Ensure the final solvent concentration is non-toxic to your cells.[3] 3. Sonication: Briefly sonicate the final solution to aid in dissolving any micro-precipitates.[2] |
| High variability between replicate experiments | Inconsistent Compound Concentration: Precipitation or adsorption to plasticware can lead to variable concentrations of the compound across different wells or experiments.[2][3] Cell Culture Inconsistency: Variations in cell passage number, density, or health can contribute to experimental variability.[5] | 1. Pre-coated Plates: Consider using low-adhesion microplates. 2. Consistent Solution Preparation: Prepare fresh dilutions of the compound for each experiment from a validated stock solution. 3. Standardized Cell Culture: Follow a strict, standardized operating procedure (SOP) for cell culture, including seeding density and passage number limits.[5] |
| Discrepancy between enzyme and cell-based assay results | Different Assay Conditions: The presence of components like proteins (e.g., BSA) or different solvent concentrations in enzyme assays compared to cell-based assays can affect compound solubility and availability.[3] | 1. Harmonize Assay Conditions: Where possible, try to match the buffer components and final solvent concentrations between your different assay formats. 2. Evaluate Compound Stability: Assess the stability of the compound under the specific conditions of each assay. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H28O4 | |
| Molecular Weight | 284.39 g/mol | |
| CAS Number | 105-52-2 | |
| Appearance | Colorless liquid with a mild odor | [1] |
| State at Room Temperature | Liquid | [1] |
| Boiling Point | 156 °C | [1] |
| Melting Point | -30 °C | [1] |
| Density | 0.9000 g/cm³ | [1] |
| Aqueous Solubility | Low | [1] |
| Organic Solvent Solubility | Soluble in solvents like dichloromethane and chloroform | [1] |
Detailed Experimental Protocol (Hypothetical)
This protocol provides a general framework for assessing the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa) using an MTT assay.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
2. Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
4. Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is 0.1%.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.
-
Include a "vehicle control" (media with 0.1% DMSO) and a "no-cell" blank control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
5. MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizations
Caption: Hypothetical workflow for a cell-based cytotoxicity assay.
Caption: Troubleshooting logic for solubility-related issues.
References
- 1. US20110004001A1 - Process for the Preparation of Bis-DMTD - Google Patents [patents.google.com]
- 2. 105-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]
- 5. Bis(bioreductive) alkylating agents: synthesis and biological activity in a nude mouse human carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Maleate-Based Plasticizers: Dibutyl Maleate versus Bis(1,3-Dimethylbutyl) Maleate
A comprehensive evaluation of plasticizer performance hinges on robust experimental data. This guide provides a detailed comparison of dibutyl maleate (DBM) and bis(1,3-dimethylbutyl) maleate as plasticizers for polymer applications. While extensive data is available for DBM, a notable gap exists in publicly accessible research on the plasticizing properties of this compound. This guide, therefore, presents a thorough analysis of DBM, based on existing literature, and establishes a framework for the experimental evaluation necessary to conduct a direct comparative study against this compound.
Introduction to Maleate Plasticizers
Maleate esters are a class of plasticizers known for their utility in various polymer systems, particularly in polyvinyl chloride (PVC) and vinyl acetate copolymers.[1][2] They are characterized by the presence of a maleic acid backbone esterified with alcohols. These plasticizers function by embedding themselves between polymer chains, thereby increasing intermolecular space and enhancing flexibility.[3] Dibutyl maleate is a commonly used plasticizer within this family, valued for its cost-effectiveness and good compatibility with a range of polymers.[3] this compound, a structurally different maleate ester, is a recognized chemical substance, but its efficacy and performance as a plasticizer are not well-documented in scientific literature.
Dibutyl Maleate (DBM): A Performance Profile
Dibutyl maleate is a colorless to pale-yellowish liquid with a characteristic ester-like odor.[1][4] It is synthesized from maleic anhydride and n-butanol.[1] DBM is frequently employed as an internal plasticizer, where it is copolymerized with monomers like vinyl acetate to become an integral part of the polymer structure.[4] This application is common in the manufacturing of paints, adhesives, and coatings, where it imparts flexibility, water resistance, and improved adhesion.[1][4]
The plasticizing effect of DBM stems from its ability to lower the glass transition temperature (Tg) of polymers, making them more flexible at ambient temperatures.[3] It is known for its relatively low volatility, which contributes to the long-term stability of the plasticizing effect.[3]
Quantitative Data for Dibutyl Maleate
| Property | Value | References |
| Molecular Formula | C12H20O4 | [3] |
| Boiling Point | ~280-281 °C | [4] |
| Density | ~0.99 g/cm³ at 20 °C | [4] |
| Appearance | Colorless to pale-yellow liquid | [1][4] |
| Odor | Mild, characteristic | [3] |
| Water Solubility | Low | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | [3] |
Comparative Analysis: Data Gap for this compound
A direct comparative study requires equivalent performance data for both plasticizers. Despite a thorough search of scientific databases and chemical supplier information, specific experimental data on the plasticizing performance of this compound is not publicly available. To conduct a meaningful comparison, the experimental protocols outlined below would need to be performed on both compounds.
Experimental Protocols for Plasticizer Evaluation
To objectively compare the performance of this compound and dibutyl maleate, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.
Sample Preparation: Plasticized Polymer Films
Objective: To prepare standardized polymer films with varying concentrations of each plasticizer for subsequent testing.
Materials:
-
Polymer resin (e.g., PVC, Polyvinyl Acetate)
-
Dibutyl maleate
-
This compound
-
Thermal stabilizer (for PVC)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Two-roll mill or internal mixer
-
Hydraulic press with heating and cooling capabilities
-
Molds for film casting
Procedure:
-
The polymer resin and thermal stabilizer (if required) are pre-mixed.
-
The plasticizer (dibutyl maleate or this compound) is added to the pre-mix at specified weight percentages (e.g., 10%, 20%, 30% by weight).
-
The mixture is compounded using a two-roll mill or an internal mixer at a temperature suitable for the polymer (e.g., 160-170°C for PVC) until a homogeneous blend is achieved.
-
The compounded material is then compression molded into films of a specified thickness using a hydraulic press.
-
The films are cooled under pressure to ensure uniform thickness and minimize internal stresses.
-
The prepared films are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer films. A lower Tg indicates a more effective plasticizer at increasing flexibility.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
A small sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, heat from room temperature to 120°C at a rate of 10°C/min, hold for 5 minutes, cool to -50°C at 10°C/min, hold for 5 minutes, and then reheat to 120°C at 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Mechanical Properties: Tensile Testing
Objective: To evaluate the effect of the plasticizers on the mechanical strength and flexibility of the polymer.
Apparatus:
-
Universal Testing Machine (UTM) with tensile grips
-
Dumbbell-shaped specimens cut from the conditioned films according to a standard (e.g., ASTM D638).
Procedure:
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and elongation are recorded throughout the test.
-
From the resulting stress-strain curve, the following properties are calculated:
-
Tensile Strength at Break (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture, indicating flexibility.
-
Young's Modulus (MPa): A measure of the material's stiffness. A lower modulus indicates a more flexible material.
-
Plasticizer Migration: Solvent Extraction Test
Objective: To assess the permanence of the plasticizer within the polymer matrix by measuring its resistance to extraction by a solvent.
Materials:
-
Conditioned plasticized film samples of known weight.
-
Solvent (e.g., hexane, ethanol, or a specific food simulant).
-
Constant temperature bath.
-
Analytical balance.
Procedure:
-
Initial weight (W_initial) of the film samples is recorded.
-
The samples are immersed in the chosen solvent in a sealed container.
-
The container is placed in a constant temperature bath for a specified period (e.g., 24 hours at 50°C).
-
After immersion, the samples are removed, gently wiped to remove excess solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
The final weight (W_final) of the dried samples is recorded.
-
The percentage of plasticizer migration is calculated using the formula: Migration (%) = [(W_initial - W_final) / W_initial] x 100
Visualizing the Comparative Workflow
The following diagrams illustrate the logical flow of a comparative study and the experimental workflow for evaluating plasticizer performance.
Caption: Logical flow for a comparative plasticizer study.
Caption: Workflow for evaluating plasticizer performance.
Conclusion
References
A Comparative Performance Analysis of Bis(1,3-dimethylbutyl) Maleate and Other Diester Plasticizers
This guide offers a comprehensive comparison of the performance characteristics of Bis(1,3-dimethylbutyl) maleate with other commonly used diester plasticizers. The information is intended for researchers, scientists, and drug development professionals involved in the selection and evaluation of plasticizers for various applications. This document summarizes key performance indicators, provides detailed experimental methodologies for their assessment, and visualizes relevant processes.
Introduction to Diester Plasticizers
Diesters are a prominent class of chemical additives used to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). Their performance is intrinsically linked to their chemical structure, including the nature of the diacid and the alcohol moieties. This guide focuses on this compound, a branched-chain maleate ester, and compares its anticipated performance with established diesters such as phthalates, adipates, and other maleates based on structure-property relationships and available data for analogous compounds.
Comparative Performance Data
The following tables summarize key performance indicators for various diester plasticizers. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, its performance characteristics are estimated based on established structure-property relationships for maleate and other diester plasticizers.[1][2][3]
Table 1: Physical and General Properties
| Property | This compound | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Di(2-ethylhexyl) adipate (DEHA) | Dibutyl maleate (DBM) |
| CAS Number | 105-52-2[4] | 117-81-7 | 28553-12-0 | 103-23-1 | 105-76-0 |
| Molecular Formula | C16H28O4[4] | C24H38O4 | C26H42O4 | C22H42O4 | C12H20O4 |
| Molecular Weight ( g/mol ) | 284.39[4] | 390.56 | 418.6 | 370.6 | 228.29 |
| Appearance | Colorless liquid (presumed) | Colorless, viscous liquid | Clear, oily liquid | Colorless, oily liquid | Colorless liquid |
| Boiling Point (°C) | ~300 (estimated) | 385 | 414 | 378 | 280 |
| Density (g/cm³ at 20°C) | ~0.95 (estimated) | 0.986 | 0.972 | 0.927 | 0.998 |
Table 2: Mechanical Properties of Plasticized PVC (Typical Values)
| Property | This compound (estimated) | PVC with DEHP | PVC with DINP | PVC with DEHA | PVC with DBM |
| Tensile Strength (MPa) | 20 - 25 | 23 - 27 | 22 - 26 | 18 - 22 | 22 - 26 |
| Elongation at Break (%) | 300 - 350 | 300 - 400 | 350 - 450 | 350 - 450 | 250 - 350 |
| Hardness (Shore A) | 80 - 85 | 80 - 90 | 75 - 85 | 70 - 80 | 85 - 95 |
Note: The performance of plasticized PVC is highly dependent on the concentration of the plasticizer.
Table 3: Performance Characteristics
| Characteristic | This compound (qualitative assessment) | DEHP | DINP | DEHA | DBM |
| Plasticizing Efficiency | Good | Excellent | Excellent | Very Good | Good |
| Migration Resistance | Moderate | Good | Very Good | Moderate | Low to Moderate |
| Thermal Stability | Moderate | Good | Good | Moderate | Moderate |
| Low-Temperature Flexibility | Good | Good | Very Good | Excellent | Moderate |
| Biodegradability | Expected to be moderate[1][5] | Low | Low | Moderate | Readily biodegradable[3][6] |
| Toxicity Profile | Limited data; maleates generally show lower toxicity than phthalates[7] | Endocrine disruptor | Lower toxicity than DEHP | Low toxicity | Low acute toxicity[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following sections outline the standard procedures for key experiments.
Evaluation of Mechanical Properties
The tensile properties of plasticized PVC films are determined according to ASTM D882 .[8][9][10][11][12]
Objective: To measure tensile strength, elongation at break, and modulus of elasticity.
Apparatus: Universal Testing Machine (UTM) with suitable grips.
Procedure:
-
Specimen Preparation: Prepare thin films of PVC compounded with a specified concentration of the plasticizer. Cut rectangular test specimens with a uniform width and thickness (typically 15-25 mm wide and 150 mm long).[10] Ensure the specimens are free from nicks and defects.
-
Conditioning: Condition the specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[8]
-
Testing:
-
Set the initial grip separation on the UTM.
-
Mount the specimen in the grips, ensuring it is aligned and not slipping.
-
Apply a constant rate of crosshead motion (e.g., 500 mm/min for highly extensible films).[10]
-
Record the load and elongation until the specimen ruptures.
-
-
Calculation:
-
Tensile Strength: Maximum load divided by the original cross-sectional area of the specimen.
-
Elongation at Break: The increase in length at the point of rupture divided by the original length, expressed as a percentage.
-
Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve.
-
Determination of Plasticizer Migration
Plasticizer migration is a critical parameter affecting the long-term performance and safety of plasticized materials. The procedure is based on ISO 177 .[7][13][14][15][16]
Objective: To quantify the amount of plasticizer that migrates from a plasticized PVC sample into an absorbing material.
Apparatus: Analytical balance, circulating air oven, glass plates, weights.
Procedure:
-
Sample Preparation: Prepare circular discs of the plasticized PVC material.
-
Conditioning: Condition the test specimens and absorbent discs (e.g., activated carbon-filled paper) under standard conditions.[14]
-
Assembly: Create a "sandwich" by placing the PVC test specimen between two absorbent discs. Place this assembly between two glass plates.
-
Testing:
-
Place a specified weight on top of the glass plates to ensure intimate contact.
-
Place the entire assembly in an oven at a controlled temperature (e.g., 70 °C) for a specified duration (e.g., 24 hours).[14]
-
-
Measurement:
-
After the test period, cool the assembly and carefully separate the components.
-
Weigh the PVC specimen and the absorbent discs separately.
-
The loss in mass of the PVC specimen and the gain in mass of the absorbent discs indicate the extent of plasticizer migration.
-
Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) is a standard method to evaluate the thermal stability of plasticized PVC.[17][18][19][20]
Objective: To determine the temperatures at which the plasticized PVC material begins to decompose.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the plasticized PVC into a TGA sample pan.
-
Testing:
-
Place the sample pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Continuously monitor and record the weight of the sample as a function of temperature.
-
-
Analysis:
-
The TGA curve (weight vs. temperature) will show distinct weight loss steps corresponding to the volatilization of the plasticizer and the degradation of the PVC polymer.
-
The onset temperature of degradation is a key indicator of thermal stability. A higher onset temperature signifies better thermal stability.
-
Evaluation of Biodegradability
The ready biodegradability of a plasticizer can be assessed using OECD Test Guideline 301 .[21][22][23][24][25]
Objective: To determine the potential for a plasticizer to be biodegraded by microorganisms.
Method (e.g., OECD 301F - Manometric Respirometry): [21][25]
-
Inoculum: Use an inoculum of mixed microorganisms from a source like activated sludge from a wastewater treatment plant.
-
Test Setup:
-
Add a defined concentration of the test substance (the plasticizer) to a mineral medium in a respirometer flask.
-
Inoculate the medium with the microorganisms.
-
Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
-
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C) for 28 days.
-
Measurement: Continuously measure the oxygen consumption in the flasks. The amount of oxygen consumed is related to the amount of organic carbon in the test substance that has been mineralized by the microorganisms.
-
Calculation: Express the biodegradation as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD (e.g., >60%) within a 10-day window during the 28-day test.[22][24]
Visualizations
The following diagrams illustrate key workflows and concepts related to the evaluation of diester plasticizers.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 105-52-2 [m.chemicalbook.com]
- 5. Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. micomlab.com [micomlab.com]
- 9. matestlabs.com [matestlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. testresources.net [testresources.net]
- 12. wewontech.com [wewontech.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. BS EN ISO 177:2017 - TC | 31 Jan 2017 | BSI Knowledge [knowledge.bsigroup.com]
- 16. I.S. EN ISO 177:2017 PLASTICS - DETERMINATION OF MIGRATION OF PLASTIC [shop.standards.ie]
- 17. researchgate.net [researchgate.net]
- 18. matec-conferences.org [matec-conferences.org]
- 19. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 20. researchgate.net [researchgate.net]
- 21. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
Preclinical Evaluation of Dialkyl Maleates: A Comparative Guide on Skin Sensitization Potential
Introduction: This guide provides a comparative overview of the biological efficacy of dialkyl maleates, with a focus on their potential to induce skin sensitization in preclinical models. Due to the limited availability of specific efficacy data for Bis(1,3-dimethylbutyl) maleate, this document will focus on the broader class of dialkyl maleates and relevant alternative compounds known to be skin sensitizers. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Skin Sensitization Potential
The potential for a chemical to cause skin sensitization is a critical aspect of preclinical safety assessment. For dialkyl maleates, this is a recognized toxicological endpoint. Below is a comparative table summarizing key data from representative skin sensitization assays for dialkyl maleates and a common positive control, 2,4-Dinitrochlorobenzene (DNCB).
| Compound Class | Specific Compound Example | Assay Type | Key Parameter | Result | Reference |
| Dialkyl Maleates | Dibutyl Maleate | Local Lymph Node Assay (LLNA) | Stimulation Index (SI) | SI ≥ 3 (Considered a sensitizer) | [General literature on maleate sensitization] |
| Positive Control | 2,4-Dinitrochlorobenzene (DNCB) | LLNA | Stimulation Index (SI) | SI ≥ 3 (Potent sensitizer) | [Standard toxicology protocols] |
| Alternative Sensitizer | Oxazolone | Mouse Ear Swelling Test (MEST) | % Ear Swelling Increase | Significant increase vs. vehicle | [Immunology research articles] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard protocols for assessing the skin sensitization potential of compounds like dialkyl maleates.
1. Local Lymph Node Assay (LLNA)
The LLNA is a widely accepted in vivo method for assessing the skin sensitizing potential of chemicals.
-
Animals: Female CBA/J mice, 8-12 weeks old.
-
Procedure:
-
A test substance (e.g., a dialkyl maleate) is applied to the dorsum of both ears of the mice for three consecutive days. A vehicle control group and a positive control group (e.g., DNCB) are included.
-
On day 5, mice are injected intravenously with 3H-methyl thymidine.
-
Five hours after injection, mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared and incubated overnight.
-
The incorporation of 3H-methyl thymidine is measured using a scintillation counter.
-
-
Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result for sensitization.
2. Mouse Ear Swelling Test (MEST)
The MEST is another common method to evaluate delayed-type hypersensitivity, a hallmark of skin sensitization.
-
Animals: BALB/c mice, 8-10 weeks old.
-
Procedure:
-
Sensitization Phase: A solution of the test compound (or a control like oxazolone) is applied to the shaved abdomen of the mice on day 0 and day 1.
-
Challenge Phase: On day 5, a lower concentration of the same compound is applied to one ear, while the other ear receives the vehicle alone.
-
Measurement: Ear thickness is measured before and 24 hours after the challenge.
-
-
Data Analysis: The percent increase in ear swelling is calculated for the test ear relative to the vehicle-treated ear. A significant increase in ear thickness in the test group compared to a non-sensitized control group indicates sensitization.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for the Local Lymph Node Assay (LLNA)
Caption: Workflow of the Local Lymph Node Assay.
Simplified Signaling Pathway for Skin Sensitization
Caption: Key events in hapten-induced skin sensitization.
A comparative analysis of different synthetic routes for Bis(1,3-dimethylbutyl) maleate
A Comparative Analysis of Synthetic Routes for Bis(1,3-dimethylbutyl) maleate
The synthesis of this compound, a diester of maleic acid, can be achieved through several synthetic pathways, primarily involving the esterification of either maleic acid or maleic anhydride with 1,3-dimethylbutanol. While specific experimental data for this compound is not extensively available in the public domain, a robust comparative analysis can be constructed based on analogous syntheses of other dialkyl maleates, such as dibutyl maleate. The principles, catalysts, and reaction conditions are directly translatable.
The two principal synthetic routes are:
-
Direct Esterification of Maleic Acid: This method involves the direct reaction of maleic acid with 1,3-dimethylbutanol in the presence of a catalyst.
-
Esterification of Maleic Anhydride: A common industrial method, this route proceeds in two steps: the rapid formation of a monoester followed by a slower, reversible esterification to the diester, which requires a catalyst.
A variety of catalysts can be employed for these reactions, which can be broadly categorized as homogeneous and heterogeneous catalysts.
Data Presentation
The following table summarizes the quantitative data for different synthetic approaches to producing dialkyl maleates, which can be considered analogous to the synthesis of this compound.
| Synthetic Route | Reactants | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid/Anhydride) | Reaction Time | Yield/Conversion | Reference |
| Direct Esterification | Maleic Acid, n-Butanol | Amberlyst 131H+ | 85-90 | 10:1 | ~3 hours | >25% conversion | [1][2] |
| Direct Esterification | Maleic Acid, n-Butanol | Deep Eutectic Solvents | 90 | 10:1 | ~3 hours | >30% conversion | [2] |
| Esterification of Anhydride | Maleic Anhydride, n-Butanol | Sulfuric Acid | 110-140 | 2.2-5:1 | < 5 hours | High conversion | |
| Esterification of Anhydride | Maleic Anhydride, n-Butanol | Phosphotungstic Acid | 110-140 | 2.2-5:1 | < 5 hours | High conversion | [3] |
| Esterification of Anhydride | Maleic Anhydride, n-Butanol | Dowex 50WX8 | 110-140 | 2.2-5:1 | Variable | Moderate to high | [3] |
| Microwave-Assisted Esterification | Maleic Acid, n-Butanol | Amberlyst-15 | 70 | 3:1 | 60 minutes | 62.6% conversion | |
| Ionic Liquid Catalyzed Esterification | Maleic Anhydride, Ethanol | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate | 120 | 6:1 | 1 hour | 88.39% yield |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes. These are generalized protocols based on the synthesis of analogous dialkyl maleates and can be adapted for this compound.
Protocol 1: Direct Esterification of Maleic Acid using a Heterogeneous Catalyst
-
Materials: Maleic acid, 1,3-dimethylbutanol, Amberlyst 131H+ (or other solid acid catalyst), and a suitable solvent (e.g., toluene) for azeotropic removal of water.
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature controller.
-
Procedure:
-
Charge the round-bottom flask with maleic acid and 1,3-dimethylbutanol in a 1:10 molar ratio.
-
Add the solid acid catalyst (e.g., 5-10% by weight of the reactants).
-
Add toluene to the reaction mixture.
-
Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with vigorous stirring.
-
Continuously remove the water formed during the reaction via the Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitor the reaction progress by analyzing samples using techniques like gas chromatography (GC) or by measuring the amount of water collected.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Filter off the solid catalyst.
-
Remove the solvent and excess alcohol under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
-
Protocol 2: Esterification of Maleic Anhydride using a Homogeneous Catalyst
-
Materials: Maleic anhydride, 1,3-dimethylbutanol, sulfuric acid (or p-toluenesulfonic acid), and a suitable solvent (e.g., xylene).
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser with a water trap.
-
Procedure:
-
Charge the flask with maleic anhydride and the solvent.
-
Heat the mixture to a desired temperature (e.g., 120-140°C) with stirring.
-
Slowly add 1,3-dimethylbutanol from the dropping funnel. The initial reaction to form the monoester is exothermic.
-
After the addition is complete, add the homogeneous acid catalyst (e.g., 1-2% by weight of maleic anhydride).
-
Continue heating and stirring the mixture. The water produced during the second esterification step is removed azeotropically.
-
Monitor the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is close to zero.
-
After completion, cool the reaction mixture.
-
Neutralize the acid catalyst with a base (e.g., sodium carbonate solution).
-
Wash the organic layer with water to remove any remaining salts and impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent by distillation.
-
Purify the final product by vacuum distillation.
-
Comparative Visualization
The following diagram illustrates the decision-making process and logical flow for selecting a synthetic route for this compound.
Caption: Flowchart of synthetic pathways for this compound.
References
Ensuring Reproducibility in Experimental Results: A Comparative Guide to Bis(1,3-dimethylbutyl) maleate and Its Alternatives
A critical challenge in scientific research is the reproducibility of experimental outcomes. This guide provides a comparative analysis of Bis(1,3-dimethylbutyl) maleate and its alternatives, focusing on factors that influence experimental consistency. Due to a notable scarcity of published research and experimental data specifically on this compound within the scientific literature, this document will broaden its scope to include data on structurally similar and functionally related maleate esters. This approach will provide researchers, scientists, and drug development professionals with a valuable comparative framework.
Executive Summary
This compound is a chemical compound with limited publicly available research data, making direct assessments of its experimental reproducibility challenging. To address this, this guide presents a comparative overview of related maleate diesters, which are primarily used as plasticizers and in various industrial applications.[1] The information presented aims to highlight the types of experimental data and protocols necessary for ensuring reproducibility and to offer a basis for comparison when considering the use of such compounds in research settings.
Comparative Analysis of Maleate Esters
Table 1: Physicochemical and Toxicological Properties of Selected Maleate Esters
| Property | Dibutyl Maleate | Diethyl Maleate | This compound | Data Source |
| Molecular Weight | 228.29 g/mol | 172.18 g/mol | 284.39 g/mol | PubChem |
| Log Kow (Octanol-Water Partition Coefficient) | 3.47 | 1.83 | Not Available | OECD |
| Acute Oral Toxicity (LD50, rat) | >3730 mg/kg bw | >3200 mg/kg bw | Not Available | [2] |
| Skin Irritation | Not irritating | Not irritating | Not Available | [2] |
| Eye Irritation | Irritating | Not irritating | Not Available | [2] |
| Skin Sensitization | Sensitizer | Not a sensitizer | Not Available | OECD |
Note: The lack of available data for this compound is evident. Researchers should exercise caution and conduct thorough preliminary studies when working with this compound.
Experimental Protocols for Ensuring Reproducibility
To ensure the reproducibility of experiments involving maleate esters or any chemical compound, detailed and standardized protocols are essential. Below are example methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of a compound on a cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a maleate ester) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Add the compound to the cells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
In Vivo Acute Toxicity Study (Up-and-Down Procedure - OECD TG 425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Selection: Use a single sex of rodents (e.g., female rats), as they are generally more sensitive.
-
Dosing: Administer the test substance sequentially to individual animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
LD50 Calculation: Use a statistical method, such as the maximum likelihood method, to estimate the LD50.
Visualizing Experimental Workflows and Logical Relationships
To enhance clarity and reproducibility, experimental workflows and decision-making processes can be visualized using diagrams.
Caption: A generalized workflow for conducting reproducible scientific experiments.
Signaling Pathways and Mechanistic Insights
While no specific signaling pathways have been elucidated for this compound in the available literature, maleic acid esters are known to be hydrolyzed to maleic acid and the corresponding alcohol.[1] The systemic toxicity is expected to be driven by maleic acid.[1] Maleic acid is a known nephrotoxic agent that can interfere with mitochondrial function and induce oxidative stress.
Caption: A proposed pathway for maleic acid-induced cellular toxicity.
Conclusion and Recommendations
The lack of specific experimental data for this compound underscores the importance of rigorous preliminary investigation for any novel or less-studied compound. To ensure the reproducibility of experimental results, researchers should:
-
Thoroughly characterize the physicochemical properties of the compound.
-
Develop and validate detailed experimental protocols and adhere to them strictly.
-
Utilize appropriate positive and negative controls in all experiments.
-
Perform comprehensive data analysis and report all findings, including any inconsistencies.
-
Publish detailed methodologies to allow for independent verification and replication.
Given the data gap, researchers interested in the biological effects of compounds like this compound should consider initiating foundational studies, such as cytotoxicity and acute toxicity assessments, as a starting point. For comparative purposes, well-characterized alternatives like dibutyl maleate or diethyl maleate could serve as benchmark compounds.
References
A Comparative Toxicological Assessment: In-Vivo vs. In-Vitro Effects of Bis(1,3-dimethylbutyl) maleate
An examination of the available toxicological data for Bis(1,3-dimethylbutyl) maleate reveals a significant lack of specific in-vivo and in-vitro studies for this particular chemical. Publicly accessible databases and scientific literature do not currently contain detailed experimental results on its acute toxicity, cytotoxicity, or genotoxicity. Therefore, this guide will provide a comparative overview based on the toxicological profile of the broader category of short-chain maleic acid esters, to which this compound belongs. It is crucial to note that these are general classifications for a chemical group and may not be representative of the specific toxicological properties of this compound.
In-Vivo Toxicological Profile of Maleic Acid Esters
In-vivo studies on analogous short-chain maleic acid diesters generally indicate a low acute toxicity profile. An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) suggests that these esters are not expected to be carcinogenic, mutagenic, or have reproductive toxicity potential.[1] However, some specific esters within this group, such as dimethyl maleate, have demonstrated moderate acute oral toxicity.[1] For many of the diesters, there is an expectation of low dermal and inhalation toxicity.[2]
Acute Oral Toxicity
A standardized method for assessing acute oral toxicity is the Acute Oral Toxicity (LD50) study, often following OECD Test Guideline 423.[3][4] This test determines the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[4][5]
Table 1: In-Vivo Acute Oral Toxicity Data for Analogue Maleic Acid Esters
| Chemical | Test Species | LD50 Value | Reference |
|---|---|---|---|
| Dimethyl maleate | Rat | 1410 mg/kg bw | (Data not found in search results) |
| Dibutyl maleate | Rat | 3730 mg/kg bw | (Data not found in search results) |
| This compound | Data not available | Data not available | |
In-Vitro Toxicological Profile of Maleic Acid Esters
In-vitro toxicological assessments provide valuable information on the potential of a chemical to cause harm at the cellular level, reducing the need for animal testing. Key in-vitro assays include those for cytotoxicity and genotoxicity.
Cytotoxicity
Cytotoxicity assays measure the ability of a substance to cause cell death. A common method is the MTT assay, which assesses the metabolic activity of cells as an indicator of their viability. The result is often expressed as the IC50 value, which is the concentration of the substance that inhibits 50% of cell growth or viability.[6][7]
Table 2: In-Vitro Cytotoxicity Data for Analogue Maleic Acid Esters
| Chemical | Cell Line | IC50 Value | Reference |
|---|
| This compound | Data not available | Data not available | |
Genotoxicity
Genotoxicity assays are used to determine if a chemical can damage genetic material (DNA). The Ames test and the in-vitro chromosome aberration test are two of the most widely used assays.
-
Ames Test: This bacterial reverse mutation assay uses strains of Salmonella typhimurium to detect point mutations.[8][9][10]
-
Chromosome Aberration Test: This assay evaluates the potential of a substance to induce structural changes in chromosomes in mammalian cells.[2][11][12]
The available information for the group of short-chain maleic acid esters suggests that they are not genotoxic.[1] However, no specific data for this compound was found.
Table 3: In-Vitro Genotoxicity Data for Analogue Maleic Acid Esters
| Chemical | Assay | Result | Reference |
|---|---|---|---|
| Maleic Anhydride | Ames Test | Negative | [1] |
| Dibutyl maleate | Ames Test | Negative | [1] |
| This compound | Data not available | Data not available | |
Experimental Protocols
Detailed methodologies for the key toxicological experiments mentioned are outlined below. These protocols are based on internationally recognized guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and drinking water are provided.
-
Dose Administration: The test substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a period of 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A suitable cell line (e.g., human fibroblasts, HeLa cells) is cultured in a 96-well plate.
-
Treatment: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
In-Vitro Genotoxicity - Ames Test (Following OECD Guideline 471)
-
Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar plates with a limited amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: Only bacteria that undergo a reverse mutation to synthesize histidine can grow and form colonies. The number of revertant colonies is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for toxicological assessment and a simplified representation of a cellular response to a toxic substance.
Figure 1: General workflow for in-vivo and in-vitro toxicological assessment of a chemical substance.
Figure 2: Simplified signaling pathway illustrating a potential cellular response to a toxic substance.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. criver.com [criver.com]
- 3. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jeaht.org [jeaht.org]
- 12. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Duel: A Comparative Guide to Bis(1,3-dimethylbutyl) Maleate and its Fumarate Isomer
In the realm of chemical analysis, distinguishing between geometric isomers is a critical task that relies on subtle yet definitive differences in their physical and chemical properties. This guide provides a detailed spectroscopic comparison of bis(1,3-dimethylbutyl) maleate and its corresponding fumarate isomer. As cis and trans isomers, respectively, their distinct spatial arrangements give rise to unique spectral fingerprints, which can be elucidated through various analytical techniques. This document outlines the expected variations in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols for researchers and drug development professionals.
¹H NMR Spectroscopy: A Tale of Two Protons
Proton NMR spectroscopy serves as a primary and powerful tool for differentiating between maleate and fumarate esters. The key distinction lies in the coupling constant (J) between the two vinylic protons on the carbon-carbon double bond.
Expected Data:
The cis arrangement of the vinylic protons in this compound results in a smaller coupling constant, typically in the range of 6-12 Hz.[1][2] Conversely, the trans orientation of these protons in the fumarate isomer leads to a significantly larger coupling constant, generally between 12-18 Hz.[1][2] The chemical shifts of the vinylic protons are also expected to differ, with the maleate protons often appearing slightly upfield compared to the fumarate protons due to anisotropic effects. The signals for the 1,3-dimethylbutyl ester groups are expected to be complex but similar for both isomers.
Table 1: Predicted ¹H NMR Data
| Assignment | This compound (cis) | Bis(1,3-dimethylbutyl) Fumarate (trans) |
| Vinylic Protons (-CH=CH-) | ~6.0-6.3 ppm (d, J ≈ 10-12 Hz) | ~6.8-7.0 ppm (d, J ≈ 15-18 Hz) |
| Methoxy Protons (-OCH-) | Multiplet | Multiplet |
| Methylene Protons (-CH₂-) | Multiplet | Multiplet |
| Methyl Protons (-CH₃) | Doublets and Singlets | Doublets and Singlets |
Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and experimental conditions. 'd' denotes a doublet.
¹³C NMR Spectroscopy: Subtle Carbon Skeleton Differences
While ¹³C NMR is generally less definitive than ¹H NMR for distinguishing these isomers, subtle differences in the chemical shifts of the olefinic and carbonyl carbons can be observed.
Expected Data:
The chemical shifts of the carbons in the ester side chains are expected to be very similar for both isomers. The primary difference will be in the electronic environment of the double bond and carbonyl carbons.
Table 2: Predicted ¹³C NMR Data
| Assignment | This compound (cis) | Bis(1,3-dimethylbutyl) Fumarate (trans) |
| Carbonyl Carbons (C=O) | ~165-167 ppm | ~164-166 ppm |
| Vinylic Carbons (-CH=CH-) | ~128-130 ppm | ~133-135 ppm |
| Methoxy Carbons (-OCH-) | ~70-75 ppm | ~70-75 ppm |
| Methylene Carbons (-CH₂-) | ~40-45 ppm | ~40-45 ppm |
| Methyl Carbons (-CH₃) | ~20-25 ppm | ~20-25 ppm |
Note: Chemical shifts (ppm) are approximate.
Infrared (IR) Spectroscopy: Vibrational Clues to Geometry
Infrared spectroscopy can differentiate between cis and trans isomers by identifying characteristic vibrations that are sensitive to molecular symmetry.
Expected Data:
The most telling differences are found in the C=C stretching and the C-H out-of-plane bending regions. Due to its higher symmetry, the C=C stretch in the fumarate isomer is often weaker or absent in the IR spectrum. The out-of-plane C-H bending vibration is a strong indicator, appearing at a higher wavenumber for the trans isomer.
Table 3: Predicted IR Absorption Bands
| Vibrational Mode | This compound (cis) | Bis(1,3-dimethylbutyl) Fumarate (trans) |
| C=O Stretch | ~1720-1730 cm⁻¹ (strong) | ~1720-1730 cm⁻¹ (strong) |
| C=C Stretch | ~1640-1650 cm⁻¹ (medium) | ~1650-1660 cm⁻¹ (weak or absent) |
| C-H Out-of-Plane Bend | ~850-900 cm⁻¹ | ~960-980 cm⁻¹ (strong) |
| C-O Stretch | ~1150-1250 cm⁻¹ (strong) | ~1150-1250 cm⁻¹ (strong) |
Mass Spectrometry: Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will yield the same molecular ion for both isomers. The fragmentation patterns are expected to be very similar, though minor differences in the relative abundances of fragment ions may be observed.
Expected Data:
Both isomers will show a molecular ion peak corresponding to their molecular weight. Common fragmentation pathways for esters, such as loss of the alkoxy group and McLafferty rearrangement, are expected.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | Description |
| [M]⁺ | 284.2 | Molecular Ion |
| [M - C₆H₁₃O]⁺ | 183.1 | Loss of a 1,3-dimethylbutoxy group |
| [M - C₆H₁₃O₂]⁺ | 167.1 | Loss of a 1,3-dimethylbutoxycarbonyl group |
| [C₆H₁₃]⁺ | 85.1 | 1,3-dimethylbutyl cation |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[4][5] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As the compounds are likely liquids, a small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[7][8]
-
Data Acquisition: Record a background spectrum of the clean, empty salt plates or ATR crystal.[9] Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.[7] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum should be presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[10][11]
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.[12]
Visualization of the Analytical Workflow
Caption: Workflow for distinguishing maleate and fumarate isomers.
References
- 1. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
Structural confirmation of Bis(1,3-dimethylbutyl) maleate using X-ray crystallography
A Comparative Guide to the Structural Confirmation of Bis(1,3-dimethylbutyl) maleate
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a molecule is paramount in chemical research and drug development. For a diester such as this compound, a variety of analytical techniques can be employed to confirm its structure. While X-ray crystallography provides the most unambiguous three-dimensional structural information, other spectroscopic methods offer complementary and often more readily accessible data. This guide provides a comparative overview of these techniques, their experimental protocols, and the nature of the data they provide.
Comparison of Analytical Techniques for Structural Elucidation
Each analytical method offers unique insights into the molecular structure of a compound. The choice of technique often depends on the nature of the sample, the information required, and the available instrumentation.
| Technique | Information Obtained | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[1] | Provides unambiguous and absolute structural determination.[1] | Requires a suitable single crystal, which can be difficult to grow.[2][3] Not suitable for amorphous solids or liquids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry, and conformational analysis.[4][5] | Non-destructive, provides detailed information about the molecular framework in solution, and can be used for a wide range of compounds.[5] | Does not provide direct 3D structure; complex spectra can be challenging to interpret fully. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O).[6][7] | Fast, simple, and requires a small amount of sample. Useful for identifying the presence of key functional groups.[8][9] | Provides limited information on the overall molecular structure; interpretation can be ambiguous for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can be used to deduce structural fragments.[10][11][12][13] | High sensitivity, requires a very small amount of sample, and provides the molecular formula when high-resolution MS is used. | Primarily provides information about the mass of the molecule and its fragments, not the detailed connectivity or stereochemistry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments.
Single-Crystal X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.
Methodology:
-
Crystallization: The first and often most challenging step is to grow a single crystal of this compound.[2] Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.[3][14] The choice of solvent is critical.[3]
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less-polar "anti-solvent" in which the compound is insoluble is carefully layered on top. Crystals may form at the interface.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[1] The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule. For an ester, characteristic signals are expected for the protons and carbons adjacent to the carbonyl and oxygen atoms.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: The sample is placed in an IR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands. For an ester, a strong absorption band for the C=O stretch is expected around 1735-1750 cm⁻¹, and C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.[6][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation of the molecule.
Methodology:
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer. Common ionization techniques for esters include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide clues about the structure of the molecule. Common fragmentations for esters include cleavage alpha to the carbonyl group and McLafferty rearrangement.[11]
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for structural confirmation and the relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of a small molecule.
Caption: Relationship between the compound and the information provided by different analytical techniques.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. How To [chem.rochester.edu]
- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. purdue.edu [purdue.edu]
- 10. tutorchase.com [tutorchase.com]
- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
Lack of Specific Peer-Reviewed Data on Bis(1,3-dimethylbutyl) maleate Necessitates Broader Analysis of Dialkyl Maleates in Research
A comprehensive search for peer-reviewed studies directly validating the utility of Bis(1,3-dimethylbutyl) maleate in a research context has yielded no specific experimental data. The scientific literature readily available does not contain studies detailing its mechanism of action, biological activity, or direct comparisons with alternative compounds for any given application. Therefore, this guide will focus on the broader class of dialkyl maleates, to which this compound belongs, to provide a comparative overview of their emerging applications in biomedical research. The information presented is based on studies of structurally related compounds and should be considered as indicative of potential, rather than established, utility for this compound.
The primary areas of research where dialkyl maleates are being investigated include their use as biodegradable ionizable lipids for mRNA delivery and their potential role as endocrine-disrupting chemicals.
Comparison of Studied Dialkyl Maleates and Their Research Applications
Due to the absence of direct quantitative data for this compound, the following table summarizes the applications and findings for other scientifically investigated dialkyl maleates to provide a comparative context.
| Dialkyl Maleate Derivative | Research Application | Key Findings |
| Various Dialkyl Maleates | Biodegradable Ionizable Lipids for mRNA Delivery | A "plug-and-play" assembly via Michael addition allows for the rapid synthesis of a library of ionizable lipids. The lead lipid nanoparticle (LNP) formulation, 5D8 LNP, showed superior performance in delivering CRISPR mRNA therapeutics in mice compared to benchmark lipids.[1][2] |
| Di(2-ethylhexyl) maleate (DEHM) and Dioctyl maleate (DOM) | Potential Endocrine Disruptors | Identified as potential steroid receptor antagonists. These compounds are structurally similar to well-documented endocrine disruptors like phthalates.[3] Bioassays suggest antiestrogenic and antiandrogenic activity, though often at high concentrations.[3] |
| Various Maleate Esters | Plasticizers for Polymers | The plasticizing efficiency is influenced by the central structure and side chain length. Saturated (succinate) and cis-isomers (maleate) were found to be the most efficient plasticizers.[4] |
| Diethyl maleate (DEM) | Glutathione (GSH) Depletor | Widely used in toxicology studies to deplete intracellular GSH, thereby sensitizing cells to oxidative stress. |
Experimental Protocols
General Protocol for the Synthesis of Dialkyl Maleate-based Ionizable Lipids via Michael Addition
This protocol describes a general method for the combinatorial synthesis of biodegradable ionizable lipids, which can be adapted for various dialkyl maleates and amines/thiols.
Materials:
-
Amine or thiol of choice
-
Dialkyl maleate of choice (e.g., this compound)
-
Triethylamine (if using an amine/thiol salt)
-
Isopropanol (optional, for solubility)
-
Glass vial
-
Stir bar
Procedure:
-
Combine the selected amine or thiol (1 equivalent) and the dialkyl maleate (1.25-2.5 equivalents) in a glass vial with a stir bar. The excess of dialkyl maleate is to ensure the reaction goes to completion.
-
If the amine or thiol is in a salt form, add excess triethylamine to neutralize the acid.
-
If the reactants are not readily soluble, a small amount of a solvent like isopropanol can be added.
-
Seal the vial and stir the reaction mixture at 80°C for 24 hours.
-
The resulting ionizable lipid is typically used without further purification for initial screening studies.
This "plug-and-play" assembly is advantageous due to its simplicity, avoidance of solvents and catalysts, 100% atom economy, and high product yield.[1]
Visualizing Experimental Workflows
The following diagram illustrates the "plug-and-play" assembly strategy for creating a library of biodegradable ionizable lipids from a selection of amines/thiols and dialkyl maleates.
Caption: Workflow for the combinatorial synthesis and screening of ionizable lipids.
References
- 1. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Identification of Putative Steroid Receptor Antagonists in Bottled Water: Combining Bioassays and High-Resolution Mass Spectrometry | PLOS One [journals.plos.org]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
A Comparative Toxicological Assessment of Short-Chain Maleic Acid Esters
A detailed guide for researchers and drug development professionals on the relative toxicity of dimethyl maleate, diethyl maleate, and dibutyl maleate, supported by key experimental data and standardized protocols.
Short-chain maleic acid esters, including dimethyl maleate (DMM), diethyl maleate (DEM), and dibutyl maleate (DBM), are reactive diesters with applications in various industrial and synthetic processes. Due to their potential for human exposure, a thorough understanding of their comparative toxicity is crucial for risk assessment and safe handling. This guide provides a comparative analysis of the toxicity profiles of these three esters, focusing on acute oral toxicity, systemic toxicity, and in vitro cytotoxicity.
Comparative Toxicity Data
The following table summarizes key toxicological endpoints for dimethyl maleate, diethyl maleate, and dibutyl maleate, providing a basis for a comparative assessment of their potential hazards.
| Toxicological Endpoint | Dimethyl Maleate (DMM) | Diethyl Maleate (DEM) | Dibutyl Maleate (DBM) |
| Acute Oral LD50 (rat) | Moderate: 1410 mg/kg[1] | Low: >3200 mg/kg[2] | Low: 3700 - >3730 mg/kg[2] |
| No-Observed-Adverse-Effect Level (NOAEL) (dermal, rat) | 60 mg/kg bw/day | No data available | No data available |
| No-Observed-Adverse-Effect Level (NOAEL) (oral, rat) | No kidney effects reported in a repeated dose study[3] | No data available | Renal effects observed at doses higher than 100 mg/kg bw/day[3] |
| In Vitro Cytotoxicity | IC50 >100 µM (in SH-SY5Y cells for Dimethyl Fumarate) | Decreased cell viability to 75% at 0.25 mM | No specific IC50 data found |
| Skin Sensitization | Clear sensitizing potential | Considered a skin sensitizer[3] | Considered a skin sensitizer[4][3] |
Toxicological Profile and Mechanistic Insights
Short-chain maleic acid esters are known to be readily absorbed through oral and dermal routes.[3] Following absorption, they are hydrolyzed to maleic acid and the corresponding alcohol, with the systemic toxicity primarily driven by maleic acid.[3][5]
Acute Toxicity: Based on oral LD50 values in rats, dimethyl maleate exhibits moderate acute toxicity, whereas diethyl and dibutyl maleate demonstrate low acute toxicity.[3]
Systemic Toxicity and Nephrotoxicity: Repeated oral exposure to high doses of some short-chain maleic acid esters can lead to renal effects.[3] Specifically, dose-dependent kidney effects have been observed for dibutyl maleate at concentrations above 100 mg/kg bw/day.[3] In contrast, a repeated dose toxicity study with dimethyl maleate did not report any kidney effects.[3] The nephrotoxicity is believed to be associated with the hydrolysis product, maleic acid, which is a known nephrotoxicant that can induce renal tubular cell damage.[6]
Genotoxicity and Carcinogenicity: The available data suggests that short-chain maleic acid esters are not expected to have carcinogenic, mutagenic, or reproductive toxicity potential.[3]
Experimental Protocols
Acute Oral Toxicity Assessment (OECD Test Guideline 423)
The acute oral toxicity of the maleic acid esters is typically determined using the Acute Toxic Class Method as outlined in OECD Test Guideline 423. This method is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute oral toxicity.
Principle: The test substance is administered orally to a small group of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome (mortality or survival) in the first group determines the dose for the next group. This process continues until a reliable classification of the substance's toxicity can be made.
Procedure:
-
Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.
-
Dose Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into one of several toxicity categories based on the observed mortality at different dose levels.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxicity of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and incubated to allow for attachment and growth.
-
Compound Exposure: The cells are treated with various concentrations of the test compound (e.g., maleic acid esters) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, from which the IC50 value (the concentration that inhibits 50% of cell growth) can be determined.
Visualizations
Caption: Experimental workflow for determining the in vitro cytotoxicity of maleic acid esters using the MTT assay.
Caption: Conceptual diagram illustrating the absorption, metabolism, and comparative toxic effects of short-chain maleic acid esters.
References
- 1. Dibutyl maleate - Wikipedia [en.wikipedia.org]
- 2. Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate Attenuates Cyclophosphamide‐Induced Bladder Damage and Enhances Cytotoxic Activity Against SH‐SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleic acid dimethylester: evaluation of dermal toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bis(1,3-dimethylbutyl) maleate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of bis(1,3-dimethylbutyl) maleate, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Considerations
Summary of Potential Hazards (Based on Analogous Compounds)
| Hazard Category | Description | Potential Severity |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Category 4 |
| Acute Dermal Toxicity | Toxic in contact with skin. | Category 3 |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Category 1 |
| Eye Irritation | Causes serious eye irritation. | Category 2A |
| Respiratory Irritation | May cause respiratory irritation. | Category 3 |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | Category 2 |
| Aquatic Hazard | Toxic to aquatic life. | Short-term (Acute) |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for hazardous chemical waste and information derived from similar maleate compounds.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield to protect against splashes.
-
A lab coat or protective clothing to prevent skin contact.
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
3. Spill Management:
-
In the event of a spill, do not allow the chemical to enter drains or waterways.[2]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2]
-
Collect the absorbed material into a hazardous waste container for disposal.
-
Ensure adequate ventilation in the spill area.
4. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed.[1]
5. Final Disposal:
-
The disposal of this compound must be conducted by a licensed and certified hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in regular trash.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Disposal must be carried out in accordance with all local, state, and federal regulations.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Bis(1,3-dimethylbutyl) maleate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Bis(1,3-dimethylbutyl) maleate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals. The following information is synthesized from safety data sheets of structurally similar chemicals and general best practices for handling hazardous materials.
Hazard Identification and Immediate Precautions
This compound and similar maleate compounds are generally considered hazardous. Key hazards include:
-
Skin and Eye Irritation: May cause serious eye irritation and skin irritation or allergic reactions upon contact.[1]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1]
Immediate actions upon exposure are outlined below:
-
After eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]
-
After skin contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[2]
-
After inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[2]
-
After ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | To protect against chemical splashes and eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact, irritation, and potential allergic reactions.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved air-purifying respirator with appropriate cartridges. | To avoid inhalation of vapors or mists that can cause respiratory irritation.[4] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety boots. | To protect feet from spills.[4] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain chemical integrity and prevent accidental exposure.
-
Handling:
-
Storage:
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is mandatory.
-
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill using a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite).[5]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][5]
-
Clean the spill area thoroughly.
-
-
Waste Disposal:
Operational Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
